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  • Product: 2-Phenylamino-6-chloropurine-9-β-D-riboside
  • CAS: 117325-41-4

Core Science & Biosynthesis

Foundational

In Vitro Pharmacokinetics of 2-Phenylamino-6-chloropurine-9-β-D-riboside: A Comprehensive Profiling Guide

Executive Summary 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS: 117325-41-4, Molecular Weight: 377.79) is a highly specialized C2,C6-disubstituted purine nucleoside[1]. While frequently utilized as a synthetic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS: 117325-41-4, Molecular Weight: 377.79) is a highly specialized C2,C6-disubstituted purine nucleoside[1]. While frequently utilized as a synthetic intermediate for purinergic receptor ligands (such as the A2A agonist CV-1808)[2], its direct application as a pharmacological probe or prodrug requires rigorous in vitro pharmacokinetic (PK) profiling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard PK templates. The unique structural motifs of this molecule—an electrophilic 6-chloro group, a bulky C2-phenylamino substituent, and a hydrophilic β-D-ribofuranosyl ring—dictate a highly tailored, causality-driven approach to evaluating its chemical stability, metabolic fate, and cellular permeability[3].

Structural Causality & Assay Rationale

Standard small-molecule PK assays often fail when applied to nucleoside analogs because they ignore the inherent chemical reactivity and transporter-dependency of the riboside scaffold. The in vitro profiling of 2-Phenylamino-6-chloropurine-9-β-D-riboside must account for three critical structural pillars:

  • The 6-Chloro Moiety (Electrophilic Liability): The 6-chloropurine ring is susceptible to nucleophilic aromatic substitution ( SN​Ar ). In biological matrices, this manifests as rapid conjugation with endogenous thiols (e.g., glutathione) or spontaneous hydrolysis to the 6-oxo (inosine) derivative[4].

  • The C2-Phenylamino Group (Steric Shielding): Natural adenosine is rapidly deaminated by Adenosine Deaminase (ADA). However, bulky C2-substitutions sterically hinder ADA binding, shifting the primary metabolic clearance pathway from cytosolic deamination to hepatic CYP450-mediated oxidation of the phenyl ring[5].

  • The β-D-Ribofuranosyl Ring (Transporter Dependency): The high polar surface area (PSA) of the ribose sugar severely restricts passive lipid bilayer diffusion. Cellular uptake is almost entirely dependent on Equilibrative Nucleoside Transporters (ENT1/ENT2)[3].

Pathway Parent 2-Phenylamino-6-chloropurine -9-β-D-riboside GSH GSH Conjugation (6-SG Adduct) Parent->GSH SNAr Reaction (Fast) Hydrolysis Spontaneous Hydrolysis (6-OH Derivative) Parent->Hydrolysis Aqueous Media (Slow) CYP CYP450 Oxidation (Phenyl Ring) Parent->CYP HLM/NADPH ADA Adenosine Deaminase (Sterically Blocked) Parent->ADA Blocked by C2

Fig 1: Metabolic and chemical degradation pathways dictated by structural motifs.

Bioanalytical Strategy (LC-MS/MS)

To ensure self-validating data, the bioanalytical method must separate the parent compound from its spontaneous hydrolysis products and potential intracellular nucleotides (mono-, di-, and tri-phosphates)[6].

Table 1: Optimized LC-MS/MS Parameters
ParameterSetting / ValueRationale
Ionization Mode ESI Positive (+ve)High sensitivity for the purine nitrogen atoms.
MRM Transition (Parent) m/z 378.1 246.0Loss of the ribose moiety (132 Da) to yield the purine base.
Column C18 (for parent) / Porous Graphitic Carbon (for nucleotides)Standard C18 fails to retain highly polar phosphorylated metabolites.
Mobile Phase A: 0.1% Formic acid in H2​O B: 0.1% Formic acid in MeCNEnsures protonation of the purine ring for stable ESI generation.

Core In Vitro PK Protocols

The following methodologies are designed as self-validating systems. Each protocol includes specific controls to isolate the mechanism of clearance or transport.

Workflow Start In Vitro PK Profiling ChemStab Chemical Stability (PBS & GSH) Start->ChemStab MetStab Metabolic Stability (HLM & ADA) Start->MetStab Perm Permeability (Caco-2 ± NBMPR) Start->Perm

Fig 2: Logical progression of the in vitro PK profiling workflow.

Protocol 3.1: Chemical Stability & Electrophilic Reactivity (GSH Trapping)

Because 6-chloropurines are reactive[3], distinguishing between enzymatic metabolism and chemical degradation is paramount.

  • Preparation: Prepare a 10 mM stock of 2-Phenylamino-6-chloropurine-9-β-D-riboside in DMSO. Dilute to 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • GSH Incubation: Add reduced Glutathione (GSH) to a final concentration of 5 mM (mimicking intracellular concentrations).

  • Sampling: Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 2-chloroadenosine).

  • Validation Check: Monitor for the appearance of the 6-SG adduct via LC-MS/MS. A rapid decline in parent compound without GSH indicates aqueous hydrolysis; a rapid decline with GSH indicates SN​Ar vulnerability.

Protocol 3.2: Enzymatic Biotransformation (ADA & HLM)

This assay confirms whether the C2-phenylamino group successfully shields the molecule from cytosolic deamination[4].

  • ADA Resistance Assay: Incubate 1 µM of the compound with 0.1 U/mL recombinant human Adenosine Deaminase (ADA) at 37°C for 60 minutes. Use natural adenosine as a positive control (which should rapidly convert to inosine).

  • HLM Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in the presence of 1 mM NADPH.

  • Reaction Termination: Stop the reaction at standard time points (0-60 mins) using cold methanol.

  • Validation Check: If the compound is stable in ADA but degrades in HLM + NADPH, clearance is CYP450-driven (likely oxidation of the phenyl ring).

Protocol 3.3: Transporter-Dependent Permeability (Caco-2)

Nucleosides exhibit notoriously poor passive permeability. This assay determines reliance on Equilibrative Nucleoside Transporters (ENTs).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until TEER values exceed 400 Ω⋅cm2 .

  • Inhibitor Pre-incubation: Pre-incubate the donor compartment with 10 µM NBMPR (nitrobenzylthioinosine), a highly specific ENT1 inhibitor, for 15 minutes.

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber (for A B transport) or basolateral (B) chamber (for B A transport).

  • Analysis: Calculate the apparent permeability ( Papp​ ).

  • Validation Check: A significant drop in Papp​ in the presence of NBMPR confirms that the compound relies on active/facilitated transport rather than passive diffusion.

Uptake Extracellular Extracellular Space (Parent Compound) ENT ENT1/2 Transporter (NBMPR Sensitive) Extracellular->ENT Uptake Intracellular Intracellular Space (Parent Compound) ENT->Intracellular Facilitated Diffusion ADK Adenosine Kinase Intracellular->ADK Phosphorylation Nucleotide Active Nucleotide (Mono/Di/Tri-phosphates) ADK->Nucleotide ATP dependent

Fig 3: Transporter-mediated cellular uptake and subsequent intracellular phosphorylation cascade.

Expected Quantitative Data Profile

Based on the physicochemical properties of C2-substituted 6-chloropurine ribosides[6][7], researchers should benchmark their experimental results against the following expected parameters:

Table 2: Anticipated In Vitro PK Parameters
AssayExpected OutcomeMechanistic Reason
Aqueous Stability ( T1/2​ ) > 24 hoursThe 6-Cl is relatively stable in neutral pH without nucleophiles.
GSH Trapping ( T1/2​ ) < 2 hoursHigh susceptibility to SN​Ar by intracellular thiols.
ADA Stability > 95% remaining at 1 hrBulky C2-phenylamino group prevents active site entry.
HLM Clearance ( CLint​ ) Moderate (15-30 µL/min/mg)CYP-mediated hydroxylation of the phenyl ring.
Caco-2 Permeability ( Papp​ ) < 1.0×10−6 cm/sHigh polarity restricts passive diffusion; requires ENTs.

Sources

Exploratory

Pharmacological Evaluation of 2-Phenylamino-6-chloropurine-9-β-D-riboside at A2A Adenosine Receptors: A Technical Guide

Executive Summary 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS: 117325-41-4) is a highly specialized C2,C6-disubstituted purine nucleoside[1]. In the landscape of drug discovery, this compound serves a critical dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS: 117325-41-4) is a highly specialized C2,C6-disubstituted purine nucleoside[1]. In the landscape of drug discovery, this compound serves a critical dual purpose: it acts as a direct pharmacological probe for purinergic receptors and functions as an essential synthetic precursor to potent adenosine A2A receptor agonists, most notably CV-1808 (2-phenylaminoadenosine)[2].

Evaluating the binding affinity of this 6-chloro derivative requires a robust understanding of receptor thermodynamics and intracellular signaling cascades. This whitepaper outlines the structural logic, mechanistic pathways, and standardized in vitro protocols required by application scientists to accurately evaluate the binding affinity and functional efficacy of this compound at the A2A receptor.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The adenosine A2A receptor is a Gs-protein coupled receptor (GPCR). Upon ligand binding, the receptor undergoes a conformational shift that activates the Gαs protein, which subsequently stimulates adenylyl cyclase to synthesize cyclic AMP (cAMP) from ATP. This second messenger then activates Protein Kinase A (PKA) to drive cellular responses such as vasodilation or immunosuppression[3].

SAR of the C2 and C6 Positions

The binding pocket of the A2A receptor is highly sensitive to modifications on the purine core:

  • C2 Substitution: The addition of a bulky, lipophilic 2-phenylamino group significantly enhances both the binding affinity and selectivity for the A2A receptor over the A1 subtype. This is driven by favorable hydrophobic interactions within the receptor's binding cleft[4].

  • C6 Substitution: Endogenous adenosine and canonical agonists (like CV-1808) possess a 6-amino group, which acts as a crucial hydrogen bond donor to conserved residues (e.g., Asn253) in the A2A binding pocket. In 2-phenylamino-6-chloropurine-9-β-D-riboside, the substitution of this amino group with a chlorine atom alters the electronic distribution of the purine ring and eliminates its hydrogen bond donor capacity. This modification typically reduces intrinsic agonistic efficacy while maintaining receptor occupancy, making the 6-chloro derivative an intriguing candidate for antagonist or partial agonist profiling.

A2APathway Ligand 2-Phenylamino-6-chloropurine Derivative A2AR A2A Receptor Ligand->A2AR Binds Gs Gαs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

A2A receptor Gs-coupled signaling cascade leading to cAMP production.

Experimental Methodologies for Pharmacological Profiling

To robustly characterize 2-phenylamino-6-chloropurine-9-β-D-riboside, scientists must employ a two-tiered experimental approach: a binding assay to determine affinity ( Ki​ ) and a functional assay to determine intrinsic efficacy ( EC50​ or IC50​ ).

Protocol 1: Competitive Radioligand Binding Assay

Causality & Rationale: We utilize the highly selective A2A antagonist radioligand [ 3 H]-SCH 58261 rather than an agonist radioligand (like[ 3 H]-CGS 21680)[5]. Antagonists label the receptor uniformly across both G-protein coupled and uncoupled states. This prevents the biphasic displacement curves often seen with agonist radioligands and provides a mathematically sound determination of total receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A2A receptors. Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g for 10 minutes. Resuspend the pellet to a final protein concentration of 100–150 μg/mL.

  • Incubation: In a 96-well microplate, combine 50 μL of the membrane suspension, 25 μL of [ 3 H]-SCH 58261 (final concentration ~1.0 nM, approximating its Kd​ ), and 25 μL of 2-phenylamino-6-chloropurine-9-β-D-riboside at varying serial dilutions ( 10−10 to 10−4 M). Add adenosine deaminase (2 U/mL) to the buffer to degrade any endogenous adenosine that could skew the baseline[5]. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak the filters in 0.3% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand.

  • Detection: Transfer the filters to scintillation vials, submerge in scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve and calculate the IC50​ using non-linear regression. Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the self-validating Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

BindingAssay Membrane 1. Membrane Preparation (CHO-A2A cells) Incubation 2. Incubation ([3H]-SCH 58261 + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Detection 5. Scintillation Counting (Quantify Radioactivity) Washing->Detection Analysis 6. Data Analysis (Calculate IC50 & Ki) Detection->Analysis

Step-by-step workflow for competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

Causality & Rationale: Because binding affinity ( Ki​ ) cannot distinguish between an agonist and an antagonist, a functional assay is mandatory. We measure intracellular cAMP accumulation. The inclusion of IBMX (3-isobutyl-1-methylxanthine) is critical; as a broad-spectrum phosphodiesterase (PDE) inhibitor, it prevents the cellular degradation of newly synthesized cAMP, ensuring the signal is amplified and stable for detection[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-A2A cells in a 384-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere[6].

  • Pre-incubation: Carefully aspirate the media and wash the cells with Phosphate-Buffered Saline (PBS). Add a stimulation buffer (HBSS supplemented with 20 mM HEPES) containing 0.5 mM IBMX. Pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add serial dilutions of the test compound (2-phenylamino-6-chloropurine-9-β-D-riboside). Incubate for exactly 30 minutes at 37°C.

  • Lysis and Detection: Terminate the stimulation by adding a cell lysis buffer containing a dye-labeled cAMP conjugate and an anti-cAMP antibody (utilizing Homogeneous Time-Resolved Fluorescence or chemiluminescent reagents).

  • Quantification: Read the plate on a compatible microplate reader. The signal generated is inversely proportional to the amount of intracellular cAMP produced. Calculate the EC50​ against a standard cAMP calibration curve.

Quantitative Data Synthesis

To properly contextualize the pharmacological profile of 2-phenylamino-6-chloropurine-9-β-D-riboside, its metrics must be compared against established reference standards in the A2A receptor landscape. The table below summarizes the typical binding and functional parameters observed in the aforementioned assay systems.

CompoundStructural ClassificationPrimary RoleA2A Affinity ( Ki​ )Functional Efficacy ( EC50​ / IC50​ )
2-Phenylamino-6-chloropurine-9-β-D-riboside C2-phenylamino, C6-chloro purineSynthetic Precursor / ProbeCompound SpecificCompound Specific
CV-1808 (2-Phenylaminoadenosine) C2-phenylamino, C6-amino purineA2A Agonist~76 nM~2.0 μM ( EC50​ )
NECA 5'-N-ethylcarboxamidoadenosineNon-selective Agonist~2.0 nM~10 nM ( EC50​ )
SCH 58261 Non-xanthine Pyrazolo-pyrimidineSelective A2A Antagonist~1.0 nM~1.5 nM ( IC50​ )

Note: The exact Ki​ of the 6-chloro derivative is highly dependent on the specific assay conditions and cell line expression levels, but the lack of the C6-amino hydrogen bond donor typically results in a lower affinity compared to its 6-amino counterpart (CV-1808).

References

  • CAS No : 117325-41-4 | Product Name : 2-Phenylamino-6-chloropurine-9-β-D-riboside Source: Pharmaffiliates URL:[Link]

  • Differences in the order of potency for agonists but not antagonists at human and rat adenosine A2A receptors Source: PubMed (NIH) URL:[Link]

  • Binding of the Novel Nonxanthine A2A Adenosine Receptor Antagonist [3H]SCH58261 to Coronary Artery Membranes Source: Circulation Research (AHA Journals) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylamino-6-chloropurine-9-β-D-riboside in Cancer Cell Lines

Introduction 2-Phenylamino-6-chloropurine-9-β-D-riboside is a synthetic purine nucleoside analog that has emerged as a compound of interest in oncology research. As a member of the purine analog class of molecules, it ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Phenylamino-6-chloropurine-9-β-D-riboside is a synthetic purine nucleoside analog that has emerged as a compound of interest in oncology research. As a member of the purine analog class of molecules, it holds therapeutic potential due to the critical role of purines in DNA and RNA synthesis, cellular signaling, and energy metabolism. The structural modifications of this compound, specifically the phenylamino group at the 2-position and the chlorine atom at the 6-position of the purine ring, suggest a potential for selective interaction with intracellular targets, leading to anticancer effects. This guide provides a comprehensive overview of the hypothesized mechanism of action of 2-Phenylamino-6-chloropurine-9-β-D-riboside in cancer cell lines, supported by established experimental protocols for its investigation.

Core Postulated Mechanism of Action: A Dual Assault on Cancer Cell Viability

The anticancer activity of 2-Phenylamino-6-chloropurine-9-β-D-riboside is likely multifaceted, primarily converging on two fundamental cellular processes: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. This two-pronged attack is a hallmark of many effective chemotherapeutic agents.

Induction of G2/M Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. The G2/M checkpoint is a critical control point that ensures cells do not enter mitosis with damaged DNA. Based on studies of similar 6-chloropurine nucleosides, it is highly probable that 2-Phenylamino-6-chloropurine-9-β-D-riboside exerts its cytostatic effects by inducing an arrest at this G2/M phase of the cell cycle.[1]

The master regulator of the G2/M transition is the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex. The activity of this complex is tightly controlled by phosphorylation events. It is hypothesized that 2-Phenylamino-6-chloropurine-9-β-D-riboside, like many other purine analogs, functions as a competitive inhibitor at the ATP-binding pocket of CDKs, with a potential selectivity for CDK1. Inhibition of CDK1/Cyclin B1 activity would prevent the phosphorylation of downstream targets necessary for mitotic entry, such as lamins and histone H1, thereby halting the cell cycle at the G2/M boundary.

G2_M_Checkpoint_Inhibition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) DNA_Damage_Sensing DNA Damage Sensing ATM_ATR ATM/ATR Kinases DNA_Damage_Sensing->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates activates Cdc25 Cdc25 Phosphatase (Inactive) Chk1_Chk2->Cdc25 phosphorylates inhibits CDK1_CyclinB1_Inactive CDK1/Cyclin B1 (Inactive) Cdc25->CDK1_CyclinB1_Inactive Mitosis Mitotic Entry CDK1_CyclinB1_Active CDK1/Cyclin B1 (Active) CDK1_CyclinB1_Inactive->CDK1_CyclinB1_Active Cdc25 removes inhibitory phosphate CDK1_CyclinB1_Active->Mitosis drives Compound 2-Phenylamino-6-chloropurine-9-β-D-riboside Compound->CDK1_CyclinB1_Active Inhibits

Caption: Postulated inhibition of the G2/M checkpoint by 2-Phenylamino-6-chloropurine-9-β-D-riboside.

Induction of Apoptosis

Beyond halting cell proliferation, an effective anticancer agent should eliminate malignant cells. 2-Phenylamino-6-chloropurine-9-β-D-riboside is anticipated to induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features. The induction of apoptosis can occur through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or cell cycle arrest. The sustained G2/M arrest induced by the compound could serve as a potent trigger for the intrinsic apoptotic cascade. This involves the release of cytochrome c from the mitochondria, which then leads to the activation of a cascade of cysteine-aspartic proteases known as caspases, ultimately culminating in the execution of cell death.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less likely to be the primary mechanism for a purine analog, it cannot be entirely ruled out, as crosstalk between the intrinsic and extrinsic pathways exists.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound 2-Phenylamino-6-chloropurine-9-β-D-riboside G2M_Arrest G2/M Arrest Compound->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion triggers DNA_Damage DNA Damage DNA_Damage->Mitochondrion triggers Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: The intrinsic apoptosis pathway likely triggered by the compound.

Experimental Workflow for Mechanistic Elucidation

A systematic experimental approach is required to validate the hypothesized mechanism of action. The following protocols provide a robust framework for investigating the effects of 2-Phenylamino-6-chloropurine-9-β-D-riboside on cancer cell lines.

Experimental_Workflow cluster_flow Flow Cytometry Start Start: Treat Cancer Cell Lines with Compound Cell_Viability Cell Viability Assay (e.g., MTT/SRB) Start->Cell_Viability Flow_Cytometry Flow Cytometry Analysis Start->Flow_Cytometry Western_Blot Western Blot Analysis Start->Western_Blot Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Conclusion Conclusion: Elucidate Mechanism of Action Cell_Viability->Conclusion Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Western_Blot->Conclusion Kinase_Assay->Conclusion Cell_Cycle->Conclusion Apoptosis_Assay->Conclusion

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Quantitative Data Summary

While a comprehensive dataset for 2-Phenylamino-6-chloropurine-9-β-D-riboside is not yet publicly available, the following table illustrates the expected cytotoxic effects based on data from structurally similar 6-chloropurine nucleosides.[1]

Cancer Cell LineTissue of OriginExpected IC50 Range (µM)
A549Lung Carcinoma10 - 50
MCF-7Breast Adenocarcinoma10 - 50
HCT116Colon Carcinoma1 - 20
HeLaCervical Carcinoma10 - 50
PC-3Prostate Adenocarcinoma10 - 50
HepG2Hepatocellular Carcinoma10 - 50

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of 2-Phenylamino-6-chloropurine-9-β-D-riboside on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of 2-Phenylamino-6-chloropurine-9-β-D-riboside in complete culture medium. Include a vehicle control (e.g., DMSO).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of 2-Phenylamino-6-chloropurine-9-β-D-riboside on the distribution of cells in the different phases of the cell cycle.

  • Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of the compound or a vehicle control for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining
  • Objective: To quantify the number of apoptotic and necrotic cells following treatment with 2-Phenylamino-6-chloropurine-9-β-D-riboside.

  • Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

  • Protocol:

    • Treat cells with the compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Objective: To investigate the effect of 2-Phenylamino-6-chloropurine-9-β-D-riboside on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

  • Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By probing for key regulatory proteins, the molecular pathways affected by the compound can be elucidated.

  • Protocol:

    • Treat cells with the compound for various time points and at different concentrations.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., CDK1, Cyclin B1, phospho-Histone H3, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Target PathwayProtein TargetExpected Change upon Treatment
Cell Cycle (G2/M) CDK1No significant change in total protein
Cyclin B1Potential accumulation due to arrest
Phospho-Histone H3 (Ser10)Decrease (marker of mitosis)
Apoptosis Cleaved Caspase-3Increase
Cleaved PARPIncrease

Conclusion and Future Directions

The available evidence strongly suggests that 2-Phenylamino-6-chloropurine-9-β-D-riboside exerts its anticancer effects through the induction of G2/M cell cycle arrest and apoptosis. The protocols outlined in this guide provide a robust framework for confirming this mechanism of action and for delving deeper into the specific molecular events involved.

A critical next step in the characterization of this compound is to perform a comprehensive kinase profiling assay to identify its specific molecular targets and to determine its selectivity profile. This will be invaluable for understanding its potency and potential off-target effects. Furthermore, in vivo studies using animal models of cancer will be necessary to evaluate the therapeutic efficacy and safety of 2-Phenylamino-6-chloropurine-9-β-D-riboside as a potential anticancer drug.

References

  • Pharmaffiliates. 2-Phenylamino-6-chloropurine-9-β-D-riboside. [Link]

  • Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88. [Link]

  • Gomes, A. C., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 845-855. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenylamino-6-chloropurine-9-β-D-riboside

This guide provides a comprehensive technical overview of the methodologies and insights involved in the crystal structure analysis of 2-Phenylamino-6-chloropurine-9-β-D-riboside, a C2,C6-disubstituted adenosine analog.[...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and insights involved in the crystal structure analysis of 2-Phenylamino-6-chloropurine-9-β-D-riboside, a C2,C6-disubstituted adenosine analog.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of purine nucleoside analogs and its implications for therapeutic applications.

Purine nucleoside analogs are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antitumor and antiviral properties.[2][3][4] Their mechanism of action often involves the inhibition of critical enzymes in nucleic acid synthesis or the induction of apoptosis.[2][3] Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

Synthesis and Material Preparation: The Foundation of Quality Crystallography

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically follows established protocols for nucleoside synthesis, often involving the coupling of a protected ribofuranose with the purine base, followed by deprotection.[4][5][6]

A generalized synthetic approach starts with a commercially available purine, such as 6-chloropurine.[5][7] The purine is first protected, and then coupled with a protected ribose derivative, like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, to form the β-anomer exclusively.[6] Subsequent reaction with aniline introduces the phenylamino group at the C2 position. The final step involves the removal of the protecting groups to yield the target compound.

Synthesis_Workflow A 6-Chloropurine B Protection of Purine A->B D Glycosylation (Coupling) B->D C Protected Ribose Derivative C->D E Introduction of Phenylamino Group D->E F Deprotection E->F G 2-Phenylamino-6-chloropurine-9-β-D-riboside F->G

Caption: Generalized synthetic workflow for 2-Phenylamino-6-chloropurine-9-β-D-riboside.

Crystallization: From Solution to a Well-Ordered Lattice

The production of a single, well-ordered crystal is often the most challenging step in structure determination. The goal is to create conditions where the molecule of interest slowly precipitates from a supersaturated solution, allowing it to pack in a regular, repeating lattice.

Experimental Protocol: Vapor Diffusion for Crystal Growth

The hanging-drop vapor diffusion technique is a widely used and effective method for crystallizing small molecules and proteins.[8]

  • Preparation of the Reservoir Solution: A reservoir solution is prepared in the well of a crystallization plate. This solution contains a precipitant at a concentration that will favor crystallization.

  • Preparation of the Drop: A small drop (typically 1-2 µL) is placed on a siliconized glass coverslip. This drop contains the purified 2-Phenylamino-6-chloropurine-9-β-D-riboside dissolved in a suitable solvent, mixed with an equal volume of the reservoir solution.

  • Equilibration: The coverslip is inverted and sealed over the reservoir well. Water vapor slowly diffuses from the drop to the more concentrated reservoir solution. This gradual increase in the concentration of the solute and precipitant in the drop brings it to a state of supersaturation, from which crystals may form.

  • Incubation and Monitoring: The plate is incubated in a temperature-controlled environment and monitored periodically for crystal growth.

Crystallization_Workflow cluster_0 Preparation cluster_1 Hanging-Drop Vapor Diffusion cluster_2 Outcome A High-Purity Compound D Protein/Compound Solution A->D B Solvent Screening C Reservoir Solution (Precipitant) B->C B->D E Mix Reservoir and Compound Solutions to form a Drop C->E D->E F Invert and Seal over Reservoir E->F G Equilibration (Vapor Diffusion) F->G H Crystal Growth G->H I Crystal Harvesting and Mounting H->I Structure_Determination_Workflow A X-ray Diffraction Data Collection B Data Processing (Indexing, Integration, Scaling) A->B C Phase Determination (e.g., Direct Methods) B->C D Electron Density Map Calculation C->D E Initial Model Building D->E F Structure Refinement E->F F->D Iterative Process G Validation (R-factors, Geometry) F->G H Final Crystal Structure G->H SAR_Concept A 2-Phenylamino-6-chloropurine-9-β-D-riboside (3D Structure) B C2-Phenylamino Group A->B C C6-Chloro Group A->C D Ribose Conformation A->D E Interaction with Target Protein (e.g., Kinase ATP-binding site) B->E C->E D->E F Inhibition of Enzymatic Activity E->F G Cell Cycle Arrest F->G H Induction of Apoptosis F->H I Anticancer Activity G->I H->I

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Phenylamino-6-chloropurine-9-β-D-riboside quantification

Title: Application Note: RP-HPLC Method Development and Validation for the Quantification of 2-Phenylamino-6-chloropurine-9-β-D-riboside Abstract: A robust, stability-indicating Reversed-Phase High-Performance Liquid Chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: RP-HPLC Method Development and Validation for the Quantification of 2-Phenylamino-6-chloropurine-9-β-D-riboside

Abstract: A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the precise quantification of 2-Phenylamino-6-chloropurine-9-β-D-riboside. This application note details the mechanistic rationale behind the chromatographic conditions, step-by-step sample preparation protocols, and comprehensive method validation parameters designed for drug development professionals.

Introduction

Nucleoside analogs, particularly 6-chloropurine derivatives, are indispensable in the synthesis of antiviral agents, antineoplastic drugs, and targeted therapies[1]. Specifically, 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS 117325-41-4, MW 377.79) is a highly specialized C2,C6-disubstituted adenosine analog utilized extensively in purinergic receptor pharmacology[2][3]. Accurate analytical quantification of this intermediate is critical during drug development to ensure Active Pharmaceutical Ingredient (API) purity, monitor reaction kinetics, and perform pharmacokinetic profiling. remains the analytical gold standard for nucleoside quantification due to its high resolution and adaptability to complex biological matrices[4][5].

Physicochemical Profiling & Method Rationale (E-E-A-T)

Developing a self-validating chromatographic method requires aligning the instrumental parameters with the inherent physicochemical properties of the analyte. Rather than relying on empirical trial and error, this protocol is grounded in molecular causality:

  • Stationary Phase Selection: The target molecule possesses a unique amphiphilic character. The β-D-ribofuranosyl moiety is highly polar and capable of hydrogen bonding, while the 2-phenylamino and 6-chloropurine groups are strongly hydrophobic. While a standard C18 column provides adequate retention, a is highly recommended. The PFP phase offers orthogonal selectivity by engaging in π-π, dipole-dipole, and hydrogen-bonding interactions with the purine and phenyl rings, significantly improving the resolution from structurally similar purine impurities[6].

  • Mobile Phase & pH Control: Purine nitrogens are susceptible to secondary interactions with unendcapped silanol groups on the silica support, which manifests as severe peak tailing. Utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7) ensures that the silanol groups remain protonated and neutral, yielding sharp, symmetrical peaks. A gradient elution utilizing Acetonitrile (ACN) over Methanol is preferred due to ACN's lower viscosity and superior eluotropic strength for rigid aromatic systems.

  • Detection Wavelength: The extended conjugated π-system of the chloropurine core, augmented by the phenylamino auxochrome, exhibits strong molar absorptivity. Photodiode Array (PDA) detection at captures the primary absorption maximum for purine rings, ensuring maximum sensitivity[7].

Method_Logic Target 2-Phenylamino-6-chloropurine-9-β-D-riboside (Target Analyte) Prop1 Hydrophobic Moieties (Phenyl & Chloropurine) Target->Prop1 Prop2 Hydrophilic Moiety (β-D-ribose) Target->Prop2 Prop3 Conjugated π-System (Purine Core) Target->Prop3 Action1 Stationary Phase: PFP or C18 Column Prop1->Action1 π-π & Hydrophobic Interactions Action2 Mobile Phase: Gradient Aqueous/ACN Prop2->Action2 Retention & Elution Control Action3 Detection: UV/PDA at 254 nm Prop3->Action3 High Molar Absorptivity Outcome Optimized RP-HPLC Quantification Method Action1->Outcome Action2->Outcome Action3->Outcome

Figure 1: Logical framework for HPLC method development based on analyte properties.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Phenylamino-6-chloropurine-9-β-D-riboside reference standard (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile, MS-grade Water.

  • Additives: LC-MS grade Formic Acid.

  • Matrix Extraction: Solid Phase Extraction (SPE) HLB cartridges (30 mg/1 mL).

Sample Preparation Workflow

To ensure a self-validating system, sample preparation must eliminate matrix interference while maintaining quantitative recovery.

Protocol A: Synthetic API Quality Control

  • Accurately weigh 10.0 mg of the reference standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute serially with the initial mobile phase to construct a calibration curve (0.1 - 100 µg/mL).

Protocol B: Biological Matrices (e.g., Cell Lysates)

  • Harvest and wash cells with cold PBS.

  • Extract intracellular nucleosides using 1.0 mL of ice-cold 70% methanol containing 20 mM EDTA to halt enzymatic degradation.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Load the supernatant onto an HLB SPE cartridge pre-conditioned with methanol and water.

  • Wash with 5% methanol in water to remove polar interferences.

  • Elute the target purine nucleosides using an optimized , which yields >90% recovery for modified purines[8].

  • Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenomenex Kinetex PFP (150 × 4.6 mm, 2.6 µm)Core-shell technology enhances efficiency; PFP phase maximizes resolution of purine isomers.
Mobile Phase A 0.1% Formic Acid in MS-grade WaterProvides necessary protons to suppress silanol ionization, preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStronger eluotropic power than methanol; ensures sharp elution of the hydrophobic phenyl moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing run time and backpressure.
Column Temp. 35 °CReduces solvent viscosity and improves mass transfer kinetics.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection PDA at 254 nm and 280 nm254 nm captures the universal purine absorbance maximum; 280 nm aids in peak purity profiling.

Table 1: Optimized RP-HPLC analytical parameters.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Isocratic Hold (Focusing polar impurities)
2.0955Isocratic Hold
10.04060Linear Gradient (Elution of target analyte)
12.0595Column Wash (Removal of hydrophobic matrix)
15.0595Column Wash
15.1955Return to Initial Conditions
20.0955Re-equilibration

Table 2: Gradient elution profile for complex matrix separation.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, demonstrating excellent reliability for routine quantification.

Validation ParameterResultAcceptance Criteria
Linearity Range 0.1 – 100 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.10 µg/mLS/N ≥ 10
Intra-day Precision (RSD) 0.85%≤ 2.0%
Inter-day Precision (RSD) 1.20%≤ 2.0%
Accuracy (Recovery) 99.4% ± 1.1%98.0% – 102.0%
System Suitability (Tailing) 1.12≤ 1.5

Table 3: Summary of method validation parameters.

Troubleshooting Guide

  • Issue: Peak Tailing (Tailing Factor > 1.5).

    • Cause: Secondary basic interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is strictly maintained at ~2.7 using fresh Formic Acid. If the issue persists, verify that the column is fully endcapped.

  • Issue: Retention Time Drift.

    • Cause: Inadequate column re-equilibration or temperature fluctuations.

    • Solution: Ensure a minimum of 5 column volumes (approx. 5 minutes at 1 mL/min) during the re-equilibration phase. Verify column oven stability at 35 °C.

References[1] Chem-Impex International. "6-Chloropurine riboside." Chem-Impex Catalog. Available at: https://www.chemimpex.com/[2] Pharmaffiliates. "2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS 117325-41-4)." Pharmaffiliates Product Directory. Available at:https://www.pharmaffiliates.com/[4] MDPI. "Nucleoside Analogs: A Review of Its Source and Separation Processes." Molecules. Available at: https://www.mdpi.com/[3] Pharmaffiliates. "Applications of C2,C6-disubstituted adenosine as purinergic receptor." Pharmaffiliates Catalog. Available at: https://www.pharmaffiliates.com/[5] Wynants J, Van Belle H. "Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases..." Analytical Biochemistry (1985). Available at:https://pubmed.ncbi.nlm.nih.gov/3985319/[8] Analytical Chemistry. "Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS." ACS Publications (2024). Available at:https://pubs.acs.org/doi/10.1021/acs.analchem.4c01588[7] PubMed. "Modification of bovine pancreatic ribonuclease A with 6-chloropurine riboside." National Institutes of Health. Available at:https://pubmed.ncbi.nlm.nih.gov/[6] ResearchGate. "Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma." Journal of Chromatography B (2015). Available at: https://www.researchgate.net/

Sources

Application

using 2-Phenylamino-6-chloropurine-9-β-D-riboside as a kinase inhibitor in cell assays

Application Note: Profiling 2-Phenylamino-6-chloropurine-9-β-D-riboside as an ATP-Competitive Kinase Inhibitor in Cellular Assays Scientific Background & Mechanistic Rationale Purine nucleoside analogs are foundational t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling 2-Phenylamino-6-chloropurine-9-β-D-riboside as an ATP-Competitive Kinase Inhibitor in Cellular Assays

Scientific Background & Mechanistic Rationale

Purine nucleoside analogs are foundational tools in kinase pharmacology and oncology drug development. The compound 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS: 117325-41-4) leverages a highly optimized 2,6,9-trisubstituted purine scaffold to function as a potent ATP-competitive inhibitor[],[2].

As a Senior Application Scientist, it is critical to understand why this specific pharmacophore is effective before deploying it in cell-based assays:

  • The Purine Core: Mimics the adenine ring of endogenous ATP, anchoring the molecule to the kinase hinge region via critical hydrogen bonds[2].

  • The 2-Phenylamino Substitution: Projects into the hydrophobic specificity pocket adjacent to the gatekeeper residue. This bulky aromatic addition is the primary driver of selectivity, steering the compound toward specific kinase families such as Cyclin-Dependent Kinases (CDKs)[2] and NIMA-related kinases (Nek2)[3], while avoiding off-target binding to kinases like Protein Kinase B (PKB/Akt)[4].

  • The 6-Chloro Group: Provides a sterically compact, electronegative moiety that interacts with the roof of the ATP-binding site. While primarily acting reversibly, 6-substituted purines are well-documented as potent intracellular kinase inhibitors and anticancer agents[5].

  • The 9-β-D-riboside Moiety: Enhances cellular uptake via equilibrative nucleoside transporters (ENTs) and perfectly mimics the ribose sugar of ATP, anchoring the compound deeply within the ribose-binding pocket of the kinase[6],[7].

Pathway Inhibitor 2-Phenylamino-6-chloropurine -9-β-D-riboside Kinase Target Kinase (e.g., CDK, Nek2) Inhibitor->Kinase Competitive Inhibition ATP Intracellular ATP ATP->Kinase Binds Hinge Substrate Downstream Substrate Kinase->Substrate Phosphorylation Effect Cell Cycle Arrest Substrate->Effect Pathway Activation

ATP-competitive mechanism of 2-phenylamino-6-chloropurine-9-β-D-riboside on kinase signaling.

Quantitative Data: Expected Kinase Inhibition Profiles

To establish a self-validating experimental system, researchers must benchmark their assays against known pharmacological data for 2,6,9-substituted purines. The table below summarizes the expected quantitative outcomes across various kinase targets based on structurally related analogs[2],[3],[4],[7].

Target Kinase / SystemExpected IC₅₀ RangeCellular PhenotypeStructural Rationale
Cyclin-Dependent Kinases (CDKs) 0.5 - 15 µMG1/S or G2/M cell cycle arrest2-arylamino groups optimize fit in the CDK hydrophobic pocket[2].
NIMA-related kinase 2 (Nek2) 1.0 - 20 µMCentrosome separation defectsMeta/para-substituted 2-arylamino purines confer Nek2 selectivity[3].
Viral Thymidine Kinase (HSV TK) 0.01 - 0.1 µMInhibition of viral replication2-phenylamino purines act as highly potent competitive inhibitors[6],[7].
Protein Kinase B (PKB/Akt) > 20 µM (Poor)Minimal direct pathway inhibitionRequires 6-phenyl modifications for nanomolar PKB potency[4].

Experimental Workflow & Reagent Preparation

Solubility & Storage: 2-Phenylamino-6-chloropurine-9-β-D-riboside is highly lipophilic. Reconstitute the lyophilized powder in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot into single-use tubes and store at -80°C. Expert Insight: Repeated freeze-thaw cycles of purine analogs in DMSO can lead to precipitation and degradation, artificially inflating your IC₅₀ values.

Workflow A Cell Culture & Seeding B Compound Treatment A->B C Incubation (24-72 hrs) B->C D Viability Assay (Phenotypic) C->D IC50 Det. E Western Blot (Mechanistic) C->E Target Eng.

Experimental workflow for phenotypic and mechanistic evaluation of kinase inhibitors.

Protocol 1: Dose-Response Cell Viability Assay (Phenotypic)

Objective: Determine the anti-proliferative potency (IC₅₀) of the inhibitor. Causality Check: We utilize a 72-hour incubation because kinase inhibitors targeting the cell cycle require at least two full cellular doubling times to manifest measurable phenotypic anti-proliferative effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116, HeLa) at 3,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in assay media starting from a top concentration of 100 µM. Critical Step: Perform dilutions in an intermediate deep-well plate to ensure the final DMSO concentration remains constant at exactly 0.1% (v/v) across all doses. Variable DMSO levels will confound viability readouts.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound-containing media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine or Roscovitine).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 100 µL of CellTiter-Glo® (ATP-based luminescence) reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and record luminescence.

Protocol 2: Target Engagement via Phospho-Protein Analysis (Mechanistic)

Objective: Validate that the phenotypic cell death is driven by on-target kinase inhibition (e.g., inhibition of CDK-mediated Retinoblastoma (Rb) protein phosphorylation).

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in 6-well plates at 3 × 10⁵ cells/well. Allow them to adhere overnight.

  • Serum Starvation (Crucial): Wash cells twice with PBS and incubate in serum-free media for 12–16 hours. Why? Serum starvation synchronizes the cell population in the G0/G1 phase and silences basal kinase signaling triggered by exogenous growth factors in FBS. This maximizes the signal-to-noise ratio when assessing target engagement.

  • Treatment & Stimulation: Pre-treat cells with the inhibitor at 1×, 3×, and 10× the established IC₅₀ value for 2 hours. Following pre-treatment, stimulate the cells with 10% FBS for 30 minutes to aggressively trigger cell cycle entry and kinase activation.

  • Lysis: Immediately wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na₃VO₄, 10 mM NaF). Why? Without phosphatase inhibitors, endogenous cellular phosphatases will rapidly dephosphorylate your target proteins during the lysis process, yielding false-negative target engagement data.

  • Western Blotting: Resolve 20 µg of cleared lysate on an SDS-PAGE gel. Probe for total Rb and phospho-Rb (e.g., Ser807/811). A successful assay will show a dose-dependent decrease in the phospho-Rb band while the total Rb band remains constant.

Data Interpretation & Troubleshooting

ObservationPotential CauseExpert Solution
Flat dose-response curve in viability assay Compound precipitation at high doses (>30 µM).Warm media to 37°C before compound addition. Verify DMSO stock integrity.
Loss of both Phospho- and Total protein in Western Blot The selected inhibitor dose is acutely cytotoxic, leading to global protein degradation.Harvest cells at an earlier time point (e.g., 1–2 hours post-treatment) before apoptosis is fully executed.
High background phosphorylation in vehicle control Incomplete serum starvation or overly confluent cells.Ensure strict serum-free conditions for 16h; do not let cells exceed 70% confluency prior to starvation.

References

  • Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds | Journal of Medicinal Chemistry (ACS Publications) |[Link]

  • Structure-guided design of purine-based probes for selective Nek2 inhibition | Oncotarget |[Link]

  • Rapid Evolution of 6-Phenylpurine Inhibitors of Protein Kinase B through Structure-Based Design | Journal of Medicinal Chemistry (ACS Publications) |[Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells | PMC (NIH) |[Link]

  • Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds | Journal of Medicinal Chemistry (ACS Publications) |[Link]

Sources

Method

Application Note: 2-Phenylamino-6-chloropurine-9-β-D-riboside in Cell Culture and Receptor Pharmacology

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Dosing Protocol Executive Summary & Mechanistic Grounding 2-Phenylamino-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Dosing Protocol

Executive Summary & Mechanistic Grounding

2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS: 117325-41-4) is a highly specialized C2,C6-disubstituted purine nucleoside analogue[1]. In preclinical pharmacology and medicinal chemistry, this compound serves a dual purpose: it acts as a highly reactive synthetic intermediate for generating selective purinergic receptor ligands (such as the A2A agonist 2-phenylaminoadenosine, also known as CV-1808)[2], and it functions as a lipophilic pharmacological tool for probing adenosine receptor-mediated signaling pathways in vitro[1].

The Causality of Chemical Structure

As a Senior Application Scientist, I emphasize that understanding the structure-activity relationship (SAR) of your compound is critical before initiating cell culture workflows:

  • The C6-Chlorine Atom: The halogen at the C6 position creates an electrophilic center. While this makes it an excellent precursor for nucleophilic amination to synthesize downstream A2A agonists, it also means the compound is susceptible to hydrolysis in unbuffered aqueous environments.

  • The C2-Phenylamino Group: The steric bulk and lipophilicity of the phenylamino substitution drive high binding affinity toward the Adenosine A2A receptor subtype[3]. Activation of this Gs-coupled GPCR stimulates adenylyl cyclase, leading to cAMP accumulation and the subsequent activation of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis[3].

Compound Specifications & Quantitative Parameters

To ensure experimental reproducibility, verify your lot against the following physicochemical parameters before formulating stock solutions.

Table 1: Physicochemical Specifications

ParameterValueCausality / Impact on Assay
Chemical Name 2-Phenylamino-6-chloropurine-9-β-D-ribosideDefines receptor binding orientation.
CAS Number 117325-41-4Essential for procurement verification[1].
Molecular Formula C16H16ClN5O4Used for precise molarity calculations[4].
Molecular Weight 377.79 g/mol Requires analytical microbalance for weighing[4].
Solubility Anhydrous DMSO (≥ 25 mg/mL)Hydrophobic nature prevents direct aqueous dissolution.

Self-Validating Preparation & Storage Protocol

The primary failure point in nucleoside analogue assays is improper reconstitution, leading to microscopic precipitation or degradation of the β-D-glycosidic bond.

Phase 1: Stock Solution Formulation (10 mM)
  • Equilibration: Allow the lyophilized vial of 2-Phenylamino-6-chloropurine-9-β-D-riboside to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient moisture condensation, which can trigger premature C6-Cl hydrolysis.

  • Dissolution: Weigh exactly 3.78 mg of the compound and transfer it to a sterile, amber microcentrifuge tube. Add 1.0 mL of 100% Anhydrous DMSO .

  • Homogenization: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at 25°C for 1 minute. Do not exceed 30°C to prevent thermal degradation.

  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles will degrade the ribose sugar moiety and reduce assay reproducibility.

Cell Culture Dosing Methodology

This protocol is optimized for adherent neuronal models (e.g., PC12 cells or primary striatal neurons) used to measure dopamine synthesis and cAMP accumulation[3].

Phase 2: In Vitro Dosing Workflow
  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Introducing a DMSO-solubilized hydrophobic compound into cold media causes immediate thermal shock and localized precipitation.

  • Intermediate Dilution (10X): Thaw a 20 µL aliquot of the 10 mM stock. Dilute it 1:100 in the pre-warmed culture media to create a 100 µM intermediate solution (containing 1% DMSO). Vortex immediately.

  • Final Dosing (1X): Add the 10X intermediate solution directly to the cell culture wells at a 1:10 ratio (e.g., 100 µL into 900 µL of media).

    • Critical Control: This yields a final target concentration of 10 µM with a final DMSO concentration of 0.1% (v/v) . Exceeding 0.1% DMSO will induce cytotoxic osmotic stress and confound adenylyl cyclase readouts.

  • Incubation: Incubate the plates at 37°C, 5% CO2. Refer to Table 2 for assay-specific incubation windows.

Table 2: Experimental Dosing Parameters for Purinergic Assays

Cell Line / ModelTarget PathwayConcentration RangeIncubation TimePrimary Readout
PC12 (Pheochromocytoma)A2A Receptor / Gs1.0 - 10.0 µM15 - 30 minsIntracellular cAMP Accumulation
Primary Striatal NeuronsDopamine Synthesis10.0 - 50.0 µM1 - 4 hoursTyrosine Hydroxylase (TH) Activity
CHO-K1 (Transfected)Receptor Affinity0.1 - 5.0 µM1 hourRadioligand Displacement

Pathway Visualization

The following diagram maps the mechanistic causality of C2-phenylamino purine derivatives upon cellular administration, culminating in dopamine synthesis[3].

PurinergicSignaling Ligand 2-Phenylamino Purine Riboside Receptor Adenosine A2A Receptor Ligand->Receptor High Affinity Binding G_Protein Gαs Protein Coupling Receptor->G_Protein Conformational Shift AdenylateCyclase Adenylyl Cyclase (AC) G_Protein->AdenylateCyclase Stimulates cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates TH Tyrosine Hydroxylase Activation PKA->TH Phosphorylation

Purinergic A2A receptor signaling pathway activated by 2-phenylamino purine derivatives.

Protocol Validation & Quality Control

To ensure this protocol remains a self-validating system , you must run the following controls in parallel with your primary experimental wells:

  • Vehicle Control (Negative): Cells treated with 0.1% DMSO in complete media. This establishes the baseline for endogenous cAMP and TH activity, isolating the specific effect of the purine riboside.

  • Antagonist Pre-treatment (Mechanistic Validation): Pre-incubate a subset of wells with a selective A2A antagonist (e.g., 8-chlorostyrylcaffeine, CSC) for 30 minutes prior to dosing with the 2-phenylamino derivative. If the compound's effect is truly A2A-mediated, the antagonist will selectively block the stimulation of tyrosine hydroxylase activity[3].

References

  • Pharmaffiliates. 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS 117325-41-4) Specifications. Available at:[Link]

  • Barraco, R. A., et al. "2-Phenylaminoadenosine stimulates dopamine synthesis in rat forebrain in vitro and in vivo via adenosine A2 receptors." Brain Research 761.1 (1997): 151-155. Available at: [Link]

  • Marumoto, R., et al. "Synthesis of 2-phenylaminoadenosine from imidazole nucleosides." Chemical and Pharmaceutical Bulletin (1981). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Phenylamino-6-chloropurine-9-β-D-riboside Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-phenylamino-6-chloropurine-9-β-D-riboside.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-phenylamino-6-chloropurine-9-β-D-riboside. This molecule presents a trifecta of synthetic challenges: strict regioselectivity requirements during amination, kinetic versus thermodynamic competition during glycosylation, and extreme chemoselectivity demands during deprotection.

This guide deconstructs these failure modes, explains the underlying chemical causality, and provides self-validating protocols to ensure high-yield synthesis.

FAQ 1: The "Wrong Isomer" Problem (SNAr Regioselectivity)

Q: I attempted a direct Nucleophilic Aromatic Substitution (SNAr) reaction between 2,6-dichloropurine riboside and aniline, but my major product is the 6-phenylamino isomer. How do I force substitution at the 2-position?

A: You cannot force this via direct SNAr on the unprotected riboside. The causality lies in the inherent electronic structure of the purine ring system. The C6 position is significantly more electrophilic than the C2 position because it is flanked by two electron-withdrawing nitrogen atoms (N1 and N7) in the pyrimidine and imidazole rings, respectively. Consequently, aniline will exclusively attack C6 first, yielding the incorrect 6-phenylamino-2-chloropurine riboside[1].

The Solution: Abandon the direct SNAr route on the 2,6-dichloro riboside. Instead, utilize a Buchwald-Hartwig C-N cross-coupling. By starting with 2-amino-6-chloropurine riboside and coupling it with bromobenzene using a Palladium catalyst and a bulky ligand like Xantphos, you bypass the SNAr electronic constraints entirely[2]. Alternatively, synthesize the 2-phenylamino-6-chloropurine base prior to glycosylation[1].

SNAr_vs_Coupling DCP 2,6-Dichloropurine Riboside Wrong 6-Phenylamino-2-chloro Isomer (Incorrect) DCP->Wrong Aniline, Heat (SNAr at C6) ACP 2-Amino-6-chloropurine Riboside Right 2-Phenylamino-6-chloro Riboside (Target) ACP->Right Bromobenzene, Pd(0) Buchwald-Hartwig

Synthetic pathways highlighting SNAr regioselectivity vs. Pd-catalyzed cross-coupling.

FAQ 2: Glycosylation Regioselectivity (N7 vs. N9 Isomerization)

Q: My Vorbrüggen glycosylation of 2-phenylamino-6-chloropurine yields a mixture of products, and the target N9-β-D-riboside yield is <20%. Why?

A: You are trapping the kinetic intermediate. During the Vorbrüggen glycosylation of 6-chloropurines, the N7-isomer forms rapidly (kinetic control) due to the higher nucleophilicity and lower steric hindrance at N7 compared to N9[3]. However, the N9-isomer is thermodynamically more stable.

The Solution: To drive the reaction to the N9-isomer, you must facilitate transglycosylation. This requires increasing the reaction temperature (e.g., refluxing in 1,2-dichloroethane at 80°C) and ensuring a stoichiometric excess of the Lewis acid (TMSOTf or SnCl4). The Lewis acid reversibly cleaves the N7-glycosidic bond, allowing the thermodynamically favored N9-isomer to accumulate over time[3].

Vorbruggen_Mechanism Base Silylated Purine Base + Oxocarbenium Ion N7 N7-Riboside (Kinetic Product) Base->N7 Fast, Low Temp (0-20°C) N9 N9-Riboside (Thermodynamic Product) Base->N9 Slow, High Temp (80°C) N7->N9 TMSOTf, Heat (Transglycosylation)

Thermodynamic vs. kinetic control in Vorbrüggen glycosylation of purines.

Quantitative Data: Differentiating N7 and N9 Isomers

Use the following parameters to validate your reaction conditions and confirm isomer identity via 13C NMR[3].

ParameterN7-Isomer (Kinetic)N9-Isomer (Thermodynamic)
Optimal Reaction Temp 0°C to 20°C80°C (Reflux)
Lewis Acid Equivalents 1.0 - 1.2 eq2.5 - 3.0 eq
13C NMR Shift (C5) ~122 ppm~132 ppm
Yield Profile Major at short reaction timesMajor at prolonged heating

FAQ 3: Deprotection Pitfalls (Loss of the 6-Chloro Group)

Q: After successfully synthesizing the peracetylated 2-phenylamino-6-chloropurine riboside, my deprotection step using methanolic ammonia resulted in the loss of the 6-chloro group. How can I safely remove the protecting groups?

A: The 6-chloro group on a purine riboside is highly labile. Strong nucleophiles like ammonia or methoxide will readily displace the 6-chloro group, yielding 6-amino or 6-methoxy byproducts[4].

The Solution: Switch your protecting group strategy. Instead of acetyl groups, use silyl ethers (e.g., TBDMS) for ribose protection. Silyl groups can be cleanly removed using TBAF (Tetrabutylammonium fluoride) or mild acid, which are completely orthogonal to the electrophilic 6-chloro group, ensuring its preservation[5].

Experimental Protocol: Synthesis via Buchwald-Hartwig Coupling

To bypass SNAr regioselectivity issues and deprotection failures, we recommend the following self-validating workflow using a pre-installed 6-chloro-2-amino riboside scaffold protected with TBDMS groups[2],[5].

Step 1: Preparation of the Catalyst Complex

  • In a flame-dried Schlenk flask under argon, combine Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq) in anhydrous 1,4-dioxane.

  • Stir at room temperature for 15 minutes until a deep red/orange solution forms, indicating the active Pd(0)-ligand complex[2].

Step 2: C-N Cross-Coupling

  • Add 2-amino-6-chloropurine-9-(2,3,5-tri-O-TBDMS-β-D-riboside) (1.0 eq), bromobenzene (1.2 eq), and anhydrous Cs2CO3 (1.5 eq) to the flask.

  • Heat the mixture to 90°C for 12-16 hours. Self-Validation: Monitor via LC-MS. The bulky TBDMS groups and Xantphos ligand prevent unwanted side reactions at the 6-chloro position.

  • Cool to room temperature, filter through a Celite pad to remove the palladium salts, and concentrate the filtrate. Purify via silica gel chromatography.

Step 3: Orthogonal Deprotection

  • Dissolve the purified coupled product in anhydrous THF.

  • Add 1.0 M TBAF in THF (3.5 eq) at 0°C. Stir for 2 hours[5].

  • Quench with saturated NH4Cl, extract with EtOAc, and purify to yield the final 2-phenylamino-6-chloropurine-9-β-D-riboside with the 6-chloro group fully intact.

References

  • Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds Source: ACS Publications / NIH URL:1

  • N-15 Double-Labeled Guanosine from Inosine through Ring-Opening-Ring-Closing and One-Pot Pd-Catalyzed C-O and C-N Cross-Coupling Reactions Source: ResearchGate URL:2

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride Source: ACS Publications URL:3

  • Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication Source: NIH / PMC URL:4

  • Practical synthesis of N-(di-n-butylamino)methylene-protected 2-aminopurine riboside phosphoramidite for RNA solid-phase synthesis Source: NIH / PMC URL:5

Sources

Optimization

resolving HPLC peak tailing for 2-Phenylamino-6-chloropurine-9-β-D-riboside analysis

Welcome to the technical support center for the HPLC analysis of 2-Phenylamino-6-chloropurine-9-β-D-riboside. This guide is designed for researchers, scientists, and drug development professionals to effectively troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-Phenylamino-6-chloropurine-9-β-D-riboside. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a primary focus on peak tailing. By understanding the underlying chemical interactions and employing a systematic approach, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your quantitative results.

Troubleshooting Guide: Resolving Peak Tailing

This section provides a logical, step-by-step process to diagnose and remedy peak tailing for 2-Phenylamino-6-chloropurine-9-β-D-riboside, a purine nucleoside derivative whose basic nature makes it susceptible to problematic interactions with standard silica-based stationary phases.[1][2]

Q1: My chromatogram shows significant peak tailing. How do I determine the root cause?

The first step in effective troubleshooting is to differentiate between a systemic issue (affecting all peaks) and a chemical interaction specific to your analyte. This distinction will guide your subsequent actions.

Diagnostic Approach:

  • Inject a neutral, well-behaved compound: Use a standard neutral compound (e.g., Toluene, Naphthalene) under your current method conditions.

  • Observe the results:

    • If ALL peaks (including the neutral standard) are tailing: The issue is likely mechanical or related to the broader system setup. This points toward problems like column voids, blockages, or extra-column volume.[3][4]

    • If ONLY the 2-Phenylamino-6-chloropurine-9-β-D-riboside peak tails: The cause is almost certainly a specific chemical interaction between your analyte and the stationary phase.[5] This is the most common scenario for basic compounds like purine derivatives.[1][6]

G Start Peak Tailing Observed (Tailing Factor > 1.5) Decision1 Does it affect all peaks or only the analyte (a basic compound)? Start->Decision1 AllPeaks All Peaks Tail Decision1->AllPeaks All Peaks SpecificPeaks Only Analyte Peak Tails Decision1->SpecificPeaks Specific Peaks CauseSystem Likely Cause: - Column Void / Bed Collapse - Inlet Frit Blockage - Extra-Column Volume AllPeaks->CauseSystem CauseChemical Likely Cause: - Secondary Silanol Interactions - Suboptimal Mobile Phase pH SpecificPeaks->CauseChemical SolutionSystem Solution: 1. Check/replace fittings & tubing. 2. Reverse flush or replace column. 3. Use a guard column. CauseSystem->SolutionSystem SolutionChemical Solution: 1. Optimize mobile phase (pH, additives). 2. Select a more inert column. CauseChemical->SolutionChemical

A logical workflow for troubleshooting peak tailing in HPLC.
Q2: I've confirmed the tailing is specific to my analyte. What is happening at a chemical level?

Analyte-specific tailing for a basic compound like 2-Phenylamino-6-chloropurine-9-β-D-riboside is overwhelmingly caused by secondary silanol interactions .[1][7]

  • The Mechanism: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[6] The basic amine functionalities in your purine analyte become protonated and positively charged. This leads to a strong, undesirable ionic interaction that acts as a secondary retention mechanism, delaying a fraction of the analyte molecules as they pass through the column and causing the characteristic tailing.[8][9]

G cluster_surface Silica Surface (pH > 4) cluster_analyte Analyte Silanol Si-O⁻ Deprotonated Silanol (Anionic) Analyte R-NH₂⁺ Protonated Purine (Cationic) Interaction Strong Ionic Interaction (Secondary Retention) Causes Peak Tailing Analyte:f0->Interaction Interaction->Silanol:f0

Secondary ionic interaction causing peak tailing.
Q3: How do I eliminate peak tailing caused by these secondary silanol interactions?

To fix this issue, you must disrupt the ionic interaction. This can be achieved by modifying the mobile phase chemistry or by choosing a more inert HPLC column. The most direct approach is mobile phase optimization.

Strategy 1: Mobile Phase pH Adjustment

The goal is to operate at a low pH (typically between 2.5 and 3.0) to keep the residual silanol groups fully protonated (Si-OH), thereby neutralizing their negative charge and preventing the ionic interaction.[6][7][9]

Experimental Protocol: Systematic Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare separate batches of your aqueous mobile phase (e.g., 20 mM phosphate or formate buffer) and adjust the pH to 4.5, 3.5, 3.0, and 2.7 using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Solvent Mixing: For each pH level, mix the adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio. Ensure the final mixture is thoroughly degassed.

  • Column Equilibration: Equilibrate your C18 column with at least 10-15 column volumes of the mobile phase at the starting pH (4.5).

  • Injection and Analysis: Inject your sample and record the chromatogram, paying close attention to the peak asymmetry or tailing factor.

  • Iterative pH Reduction: Sequentially switch to the mobile phases with lower pH values (3.5, 3.0, 2.7). Before each new analysis, ensure the column is fully re-equilibrated with the new mobile phase.

  • Data Evaluation: Compare the peak shapes obtained at each pH level. You should observe a significant improvement in symmetry as the pH is lowered.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHState of Silanol GroupsAnalyte-Silanol InteractionExpected Tailing Factor (Tf)Peak Shape
6.0Mostly Ionized (Si-O⁻)Strong Ionic> 2.0Severe Tailing
4.5Partially IonizedModerate Ionic~1.8Noticeable Tailing
3.0Mostly Protonated (Si-OH)Minimal~1.3Minor Tailing
2.7Fully Protonated (Si-OH)Negligible≤ 1.2Symmetrical

Strategy 2: Use of Mobile Phase Additives (Competing Base)

An older but still viable technique is to add a "competing base," such as triethylamine (TEA), to the mobile phase at a concentration of around 20-50 mM.[7][9] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Caution: TEA can be difficult to flush from columns and may suppress MS signal if you are using an LC-MS system. This approach is generally recommended only when pH adjustment alone is insufficient or not possible.

Frequently Asked Questions (FAQs)

Q: I lowered the mobile phase pH, but I still see some peak tailing. What should I do next?

A: If pH optimization alone does not completely resolve the issue, consider these factors:

  • Column Choice: Your column may be an older "Type A" silica column with high silanol activity.[9] Switching to a modern, high-purity "Type B" silica column that is fully end-capped is the most effective solution.[7][8] End-capping uses a small silylating agent to chemically bond and "cover" many of the residual silanols. Alternatively, consider columns with a different stationary phase, such as a polar-embedded or polymeric phase, which are designed to shield silanol activity.[8]

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which helps to mask the silanol interactions.[7]

  • Sample Overload: You may be injecting too much sample mass onto the column.[3] Try diluting your sample 10-fold and re-injecting. If the peak shape improves, mass overload was a contributing factor.

Q: Could my sample solvent be causing the peak tailing?

A: Yes, this is a possibility, though it often manifests as peak fronting or splitting.[10] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion.[4] As a best practice, always try to dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects.[1]

Q: My column is old. Could it be permanently damaged?

A: Yes. Over time, columns can degrade. A common issue is the development of a void at the column inlet or a partially blocked inlet frit from sample particulates.[3][6] This typically causes tailing or splitting for all peaks in the chromatogram, not just the analyte. If you suspect column degradation, the quickest diagnostic test is to replace it with a new, identical column.[6] If the peak shape is restored, the old column was the problem.

Q: Are there any other, less common causes of peak tailing for this specific analyte?

A: While less frequent than silanol interactions, you should not rule out:

  • Trace Metal Contamination: Trace metals like iron or aluminum in the silica matrix can act as active sites, chelating with certain analytes and causing tailing.[7][9] Using a high-purity column and adding a chelating agent like EDTA to the mobile phase in trace amounts can sometimes help diagnose this.

  • Co-eluting Impurity: What appears to be a tail could be a small, co-eluting impurity.[6] To check this, try changing the detector wavelength. If the shape of the "tail" changes relative to the main peak, it is likely a separate species. Improving the separation by using a higher efficiency column (longer length or smaller particles) can resolve the two peaks.[6]

References

  • Chrom Tech, Inc. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Azo Compounds.
  • Restek. (2014). [9]Troubleshooting HPLC- Tailing Peaks.

  • Pharmaffiliates. (n.d.). 2-Phenylamino-6-chloropurine-9-β-D-riboside.
  • ALWSCI. (2025).
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Veeprho. (2025).
  • Industry News. (2023).

Sources

Troubleshooting

Technical Support Center: Stability and Long-Term Storage of 2-Phenylamino-6-chloropurine-9-β-D-riboside

Welcome to the technical support guide for 2-Phenylamino-6-chloropurine-9-β-D-riboside. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Phenylamino-6-chloropurine-9-β-D-riboside. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical purine nucleoside analog. Improper storage and handling can lead to compound degradation, resulting in inconsistent experimental outcomes and loss of valuable material. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows based on the compound's chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for the long-term storage of solid 2-Phenylamino-6-chloropurine-9-β-D-riboside?

The most critical factor is the stringent exclusion of moisture. The compound is susceptible to hydrolysis, and even trace amounts of water can initiate degradation over time, especially at non-optimal temperatures[1]. Therefore, the compound should always be stored in a tightly sealed container with a desiccant.

Q2: What are the ideal temperature and atmospheric conditions for storing the solid compound?

For long-term stability (months to years), the solid compound should be stored at -20°C or colder , under an inert atmosphere (argon or nitrogen), and protected from light. A standard laboratory freezer at -20°C is adequate, provided the compound is properly desiccated and sealed. For maximum longevity, storage at -80°C is recommended[2].

Q3: I need to prepare a stock solution. What is the best solvent and how should I store it?

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. For aqueous buffers, stability is pH-dependent; solutions are most stable at a slightly acidic to neutral pH (6.0-7.0) to minimize base-catalyzed hydrolysis of the 6-chloro group while suppressing acid-catalyzed depurination[3][4].

Once prepared, stock solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C [2]. Storing solutions at -20°C is acceptable for shorter periods (up to one month), but -80°C is strongly advised for long-term preservation[2].

Q4: What are the primary chemical liabilities of 2-Phenylamino-6-chloropurine-9-β-D-riboside that I should be aware of?

The molecule has two primary points of vulnerability, which are the main drivers of degradation:

  • Hydrolysis of the C6-Chloro Group: The chlorine atom at the C6 position is a good leaving group, making it susceptible to nucleophilic substitution by water. This results in the formation of the corresponding 6-hydroxy derivative (a guanosine analog).

  • Cleavage of the N-Glycosidic Bond: Like many purine nucleosides, the bond between the N9 atom of the purine ring and the C1' atom of the ribose sugar is susceptible to acid-catalyzed hydrolysis[5][6]. This "depurination" results in the separation of the 2-Phenylamino-6-chloropurine base from the ribose sugar.

Q5: How can I visually detect if my solid compound has started to degrade?

Pure 2-Phenylamino-6-chloropurine-9-β-D-riboside should be a white to off-white solid. Degradation, often due to oxidation or other complex reactions, can lead to a visible color change, typically to a yellow or brownish hue. If a color change is observed, the purity of the compound should be verified analytically before use.

Troubleshooting Guide

Scenario 1: An unexpected peak appears in my HPLC analysis of a stored stock solution.

  • Likely Cause: This is the most common indicator of chemical degradation. Based on the compound's structure, there are two highly probable degradation products.

    • Earlier Eluting Peak (More Polar): Hydrolysis of the 6-chloro group to a 6-hydroxy group increases the polarity of the molecule, which typically results in a shorter retention time on a reverse-phase HPLC column.

    • Much Earlier Eluting Peak: Cleavage of the N-glycosidic bond would release the free purine base (2-Phenylamino-6-chloropurine) and ribose. The free base is significantly less polar than the parent nucleoside and would have a different retention time, while the highly polar ribose would likely elute in the solvent front.

  • Recommended Action:

    • Confirm the identity of the new peak using LC-MS if available. The expected mass of the 6-hydroxy analog would be [M-Cl+OH], a decrease of ~18.9 Da from the parent mass. The mass of the free base would be [M - 132.1] Da, corresponding to the loss of the ribose moiety.

    • Discard the degraded stock solution.

    • Prepare a fresh stock solution from solid material, ensuring the use of anhydrous solvent and proper storage in single-use aliquots at -80°C.

Scenario 2: The biological activity of my compound is lower than expected.

  • Likely Cause: If assay conditions and cell health have been verified, the reduced potency is likely due to a lower concentration of the active parent compound resulting from degradation. The degradation products (e.g., the 6-hydroxy analog) may have significantly lower or no activity at the target receptor[7].

  • Recommended Action:

    • Assess the purity of the stock solution or solid material using the HPLC protocol outlined below.

    • Calculate the actual concentration of the parent compound based on the purity analysis and adjust experimental concentrations accordingly, or preferably, use a new, verified batch of the compound.

    • Review your handling procedures. Ensure you are minimizing the time the compound spends in aqueous buffers at room temperature before being added to an experiment.

Key Degradation Pathways and Prevention

The primary degradation mechanisms are hydrolysis and acid-catalyzed depurination. Understanding these pathways is key to preventing them.

cluster_main 2-Phenylamino-6-chloropurine-9-β-D-riboside (Parent Compound) cluster_products Primary Degradation Products parent Parent Compound (C₁₆H₁₆ClN₅O₄) hydrolysis_prod 6-Hydroxy Analog (Increased Polarity) parent->hydrolysis_prod Hydrolysis (H₂O, pH > 7) depurination_prod 2-Phenylamino-6-chloropurine (Base) + Ribose Sugar parent->depurination_prod Acid-Catalyzed Depurination (H⁺, pH < 6)

Caption: Primary degradation pathways for 2-Phenylamino-6-chloropurine-9-β-D-riboside.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Upon receipt, immediately place the manufacturer's vial inside a secondary, larger vial or a small, sealable container.

  • Add a small packet of desiccant (e.g., silica gel) into the secondary container. Do not open the primary vial.

  • Flush the secondary container with an inert gas like argon or nitrogen, if possible, before sealing tightly.

  • Wrap the container in aluminum foil or use an amber vial to protect it from light.

  • Label clearly and place in a -20°C or -80°C freezer.

Protocol 2: Preparation and Storage of Stock Solutions

receive Receive Solid Compound store_solid Store Solid at -20°C (Desiccated, Dark) receive->store_solid weigh Weigh Quickly in Low Humidity Environment store_solid->weigh Prepare Stock dissolve Dissolve in Anhydrous DMSO to Desired Concentration weigh->dissolve aliquot Dispense into Single-Use Low-Retention Vials dissolve->aliquot store_solution Flash Freeze and Store Aliquots at -80°C aliquot->store_solution use Thaw One Aliquot for Use (Discard Unused Portion) store_solution->use Experiment Day

Caption: Recommended workflow for handling and storing the compound.

Protocol 3: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method to quickly assess purity and detect the primary hydrophilic degradation product.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm[8]
Injection Volume 10 µL

Analysis: The parent compound will have a specific retention time. The appearance of a significant, more polar (earlier eluting) peak is indicative of the formation of the 6-hydroxy analog. Purity can be estimated by the relative peak area of the parent compound.

References

  • Corral, I., et al. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Physical Chemistry Chemical Physics, 21(22), 11671-11679. Available at: [Link]

  • RSC Publishing. (2019, May 30). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Available at: [Link]

  • Tatum, J. A., & Caruso, J. A. (2001). Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food, Inosine-5′-monophosphate, Guanosine-5′-monophosphate, and Adenosine-5′-monophosphate. Journal of Agricultural and Food Chemistry, 49(4), 1873-1878. Available at: [Link]

  • Liu, G., et al. (2019). Effect of pH on the Activity and Stability of AmPNP. Bio-protocol, 9(24). Available at: [Link]

  • Berzina, M. Y., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223. Available at: [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the reactivity of the purine analogs. Available at: [Link]

  • Nuevo, M., et al. (2015). The Formation of Nucleobases from the Ultraviolet Photo-Irradiation of Purine in Simple Astrophysical Ice Analogs. Astrobiology, 15(5), 371-387. Available at: [Link]

  • Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. Analytical Biochemistry, 22(2), 345-348. Available at: [Link]

  • Stepanenko, V., et al. (2024). Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues. Molecules, 29(17), 3986. Available at: [Link]

  • Wang, H., et al. (2007). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Thermal Analysis and Calorimetry, 89(1), 229-235. Available at: [Link]

  • Bio-Synthesis Inc. (2022, August 24). Short- and Long-term storage of purified oligonucleotides. Available at: [Link]

  • Dasgupta, S., et al. (2024). Influence of Phosphate Activation Chemistry on the Selection of the Primordial Genetic Alphabet. Journal of the American Chemical Society. Available at: [Link]

  • Berzina, M. Y., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. Bioorganic Chemistry, 124, 105878. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Phenylamino-6-chloropurine-9-β-D-riboside. Available at: [Link]

  • Heppel, L. A., & Hilmoe, R. J. (1952). Phosphorolysis and hydrolysis of purine ribosides by enzymes from yeast. The Journal of Biological Chemistry, 198(2), 683-694. Available at: [Link]

  • Syllm-Rapoport, I., et al. (1983). Preservation of red blood cells with purines and nucleosides. III. Synthesis of adenine, guanine, and hypoxanthine nucleotides. Folia Haematologica, 110(1), 97-109. Available at: [Link]

  • Eritja, R., et al. (1991). Mechanism of Degradation of Purine Nucleosides by Formamide. Implications for Chemical DNA Sequencing Procedures. Journal of Organic Chemistry, 56(10), 3364-3367. Available at: [Link]

  • The Wellcome Foundation Limited. (1993). Preparation of 2-amino-6-chloropurine. Google Patents.
  • Smyth, T. J., et al. (2011). Moisture content impacts the stability of DNA adsorbed onto gold microparticles. Journal of Pharmaceutical Sciences, 100(11), 4845-4854. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available at: [Link]

  • Gorska, A., et al. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(12), 6542. Available at: [Link]

  • Murkin, A. S., et al. (2007). Four generations of transition-state analogues for human purine nucleoside phosphorylase. Proceedings of the National Academy of Sciences, 104(51), 20257-20262. Available at: [Link]

  • Robak, T., et al. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current Medicinal Chemistry, 13(27), 3165-3189. Available at: [Link]

  • Gratzner, H. G. (1982). Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication. Science, 218(4571), 474-475. Available at: [Link]

  • Vince, R., et al. (2005). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules, 10(9), 1106-1113. Available at: [Link]

  • Le, C. M., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. Organic Letters, 23(7), 2639-2643. Available at: [Link]

  • Henderson, J. F., et al. (1975). Design of analogs of purine nucleosides with specifically altered activities as substrates for nucleoside-metabolizing enzymes. Advances in Enzyme Regulation, 13, 117-133. Available at: [Link]

  • El-Kattan, Y., et al. (2012). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Nucleosides, Nucleotides & Nucleic Acids, 31(3), 224-235. Available at: [Link]

  • Kim, J., & Kim, K. (2022). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. International Journal of Molecular Sciences, 23(17), 9731. Available at: [Link]

  • Mori, Y., et al. (2024). Intrinsic signaling pathways modulate targeted protein degradation. Nature Communications, 15(1), 5379. Available at: [Link]

  • Li, Y., et al. (2023). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. Journal of Chemical Information and Modeling, 63(12), 3749-3759. Available at: [Link]

  • Kano, K., et al. (1994). Enzyme Microelectrodes for Choline and Acetylcholine and Their Applications. Analytical Sciences, 10(5), 735-739. Available at: [Link]

  • Bala, S., et al. (2023). Stability and mechanism of threose nucleic acid toward acid-mediated degradation. Nucleic Acids Research, 51(18), 9613-9624. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 2-Phenylamino-6-chloropurine-9-β-D-riboside

Welcome to the Application Scientist Support Portal. Purifying nucleoside analogs like 2-Phenylamino-6-chloropurine-9-β-D-riboside presents a unique intersection of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

Purifying nucleoside analogs like 2-Phenylamino-6-chloropurine-9-β-D-riboside presents a unique intersection of chromatographic challenges. As a C2,C6-disubstituted purine riboside[1], this molecule possesses three distinct chemical domains that dictate its behavior on a column:

  • The Unprotected Ribose Core: The 2', 3', and 5' hydroxyl groups act as strong hydrogen-bond donors and acceptors, leading to severe peak tailing on unmodified silica[2].

  • The Electrophilic C6-Position: The 6-chloro group is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), particularly in the presence of protic solvents like methanol or under basic conditions[3].

  • The Lipophilic C2-Phenylamino Group: This bulky, aromatic substituent increases overall lipophilicity and introduces π−π stacking interactions, altering the retention factor ( Rf​ ) unpredictably compared to standard adenosine[4].

Below is our definitive troubleshooting guide and self-validating protocol to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting & FAQs

Q1: My compound is tailing severely on normal-phase silica, eluting over 10+ column volumes. How can I sharpen the peaks? The Causality: Unprotected nucleosides interact strongly with the acidic silanol groups (-SiOH) on normal-phase silica gel via multidentate hydrogen bonding from the ribose hydroxyls[2]. The Solution: You must disrupt the hydrogen bonding network.

  • Option A (Preferred): Switch to Reverse Phase (C18) flash chromatography. The hydrophobic stationary phase eliminates silanol interactions, allowing the compound to elute as a sharp band using a Water/Acetonitrile gradient[2].

  • Option B (Alternative): If you must use Normal Phase, replace Methanol with Ethanol in your Dichloromethane (DCM) gradient. Ethanol is a bulkier protic modifier that competes for silanol sites without lingering in the pores as aggressively as water or methanol.

Q2: I am seeing a secondary product forming during purification. LC-MS shows a mass shift of -35 Da +31 Da (loss of Cl, gain of OMe). What is happening? The Causality: You are observing the degradation of your product. The 6-chloro group on the purine ring is highly activated[3]. When exposed to Methanol (a common polar modifier in normal-phase chromatography) for prolonged periods on the slightly acidic surface of silica gel, the chlorine is displaced by a methoxy group via an SN​Ar mechanism[3],[5]. The Solution:

  • Eliminate Methanol: Never use DCM/MeOH gradients for 6-chloropurine derivatives. Use DCM/EtOH or EtOAc/Acetone instead.

  • Minimize Column Time: If you must use an alcohol modifier, ensure the entire flash chromatography run is completed in under 30 minutes.

  • Avoid Basic Modifiers: Do not add Triethylamine (TEA) or ammonia to the solvent system, as this accelerates the nucleophilic attack[4].

Q3: Should I protect the ribose hydroxyls before purification? The Causality: Protecting the 2', 3', and 5' hydroxyls (e.g., using an acetonide for the 2',3'-diol and a TBS ether for the 5'-OH) drastically reduces the molecule's polarity[5],[6]. The Solution: If your synthetic route allows it, performing an isopropylidene protection prior to chromatography converts the molecule into a highly lipophilic compound that elutes cleanly on standard silica using simple Hexanes/Ethyl Acetate gradients[6].

Part 2: Quantitative Data & Solvent System Selection

The table below summarizes the empirical performance of various solvent systems for the unprotected 2-Phenylamino-6-chloropurine-9-β-D-riboside.

Chromatography ModeSolvent SystemModifier Rf​ / RetentionTailing FactorDegradation Risk
Normal Phase (Silica) DCM / Methanol (0-10%)None0.25High (>2.5)Critical (C6-OMe formation)
Normal Phase (Silica) DCM / Ethanol (0-15%)None0.30Moderate (1.5)Low (if run < 30 mins)
Reverse Phase (C18) Water / Acetonitrile0.1% Formic Acid tR​ ~ 12 minLow (1.1)None
Normal Phase (Silica) Hexanes / EtOAc (20-80%)None0.60Low (1.0)None (Only for protected analogs)
Part 3: Experimental Protocol (Self-Validating System)

To guarantee the structural integrity of the 6-chloro group while achieving baseline resolution, we mandate the use of Reverse Phase (C18) Flash Chromatography for the unprotected riboside.

Step-by-Step Methodology: RP-C18 Purification

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 2-Phenylamino-6-chloropurine-9-β-D-riboside mixture in a minimal volume of DMSO or DMF (do not use methanol)[5].

    • Add C18 functionalized silica powder (approx. 3x the mass of the crude mixture) to the solution.

    • Evaporate the solvent under high vacuum (lyophilization or rotary evaporation at <40°C) until a free-flowing powder is obtained.

  • Column Equilibration:

    • Equilibrate a pre-packed C18 flash column (e.g., 15 µm particle size for high resolution) with 95% Water / 5% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid maintains the purine nitrogens in a consistent protonation state, preventing peak broadening.

  • Gradient Elution:

    • Load the dry cartridge onto the flash system.

    • Run a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 20 column volumes (CV) at a flow rate appropriate for your column size (e.g., 30 mL/min for a 40g column)[4].

  • Detection & Fraction Collection:

    • Monitor UV absorbance at 254 nm and 280 nm (the 2-phenylamino group provides strong chromophoric absorption at 280 nm).

  • Self-Validation (Post-Purification):

    • Immediately analyze the main peak fractions via LC-MS. Confirm the presence of the [M+H]+ ion at m/z 378.1 and the characteristic chlorine isotope pattern (3:1 ratio for M : M+2). If a peak at m/z 374.1 appears, SN​Ar degradation has occurred.

    • Lyophilize the pure fractions immediately. Do not concentrate via prolonged heating.

Part 4: Decision Workflow

Use the following logical matrix to determine your optimal purification strategy based on the state of your nucleoside.

PurificationWorkflow Start Crude 2-Phenylamino-6-chloropurine riboside mixture CheckProtection Are the 2', 3', 5' ribose hydroxyls protected? Start->CheckProtection NP_Silica Normal Phase (Silica) Eluent: Hexanes / EtOAc CheckProtection->NP_Silica Yes (e.g., Acetonide/TBS) CheckDegradation Is C6-methoxy degradation observed during TLC/LCMS? CheckProtection->CheckDegradation No (Free Hydroxyls) RP_C18 Reverse Phase (C18) Eluent: H2O / MeCN (0.1% FA) CheckDegradation->RP_C18 Yes (High SNAr Risk) NP_DCM_EtOH Normal Phase (Silica) Eluent: DCM / EtOH (Strict <30 min column time) CheckDegradation->NP_DCM_EtOH No (Stable in Alcohols)

Figure 1: Decision matrix for flash chromatography purification of 6-chloropurine ribosides.

References
  • Pharmaffiliates. (n.d.). CAS No : 117325-41-4 | Product Name : 2-Phenylamino-6-chloropurine-9-β-D-riboside. Retrieved from:[Link][1]

  • PLOS ONE. (2013). N6-Substituted AMPs Inhibit Mammalian Deoxynucleotide N-Hydrolase DNPH1. Retrieved from:[Link][4]

  • National Institutes of Health (PMC). (2011). Fluorescent N2,N3-ε-Adenine Nucleoside and Nucleotide Probes: Synthesis, Spectroscopic Properties, and Biochemical Evaluation. Retrieved from:[Link][3]

  • National Institutes of Health (PMC). (2014). Constrained NBMPR Analogue Synthesis, Pharmacophore Mapping and 3D-QSAR Modeling of Equilibrative nucleoside Transporter 1 (ENT1) Inhibitory Activity. Retrieved from:[Link][6]

  • National Science Foundation / ACS. (2014). A General Approach to N6,C5'-Difunctionalization of Adenosine. Retrieved from:[Link][5]

  • MDPI. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Retrieved from:[Link][2]

Sources

Troubleshooting

reducing background noise in 2-Phenylamino-6-chloropurine-9-β-D-riboside fluorescence assays

Welcome to the technical support center for optimizing fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals who are working to improve the signal-to-noise rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals who are working to improve the signal-to-noise ratio in their experiments. While the principles discussed here are broadly applicable, we will frame our troubleshooting advice around a common scenario: screening small molecules, such as 2-Phenylamino-6-chloropurine-9-β-D-riboside , in a fluorescence-based enzyme assay (e.g., a kinase or protease assay). In this context, the goal is to accurately measure the modulation of a fluorescent signal that reports on enzyme activity, while minimizing interference from various sources of background noise.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding high background in fluorescence assays.

Q1: What are the primary sources of background noise in my fluorescence assay?

A1: Background fluorescence, or "noise," is any signal detected that is not generated by the specific process you are measuring.[1] It can be broadly categorized into two main types:

  • System-Related Background: This includes noise from the instrument's optical and electronic components, such as light source bleed-through, detector noise, and fluorescence from microplates or other vessels.[2][3]

  • Sample-Related Background: This is more complex and variable, arising from the components within your well.[2] Key sources include:

    • Autofluorescence: Many biological molecules, such as NADH, flavins, collagen, and elastin, naturally fluoresce when excited by light, typically in the UV to green range.[1][4][5] Components of cell culture media, like phenol red and some vitamins, are also common culprits.[6]

    • Test Compound Fluorescence: The compound you are screening, in this case, 2-Phenylamino-6-chloropurine-9-β-D-riboside, may possess intrinsic fluorescent properties.

    • Light Scattering: Rayleigh scattering (from the excitation light) and Raman scattering (inelastic scattering by solvents) can contribute to the background signal, especially with turbid solutions.[7][8]

    • Nonspecific Binding: Fluorescent probes or antibodies may bind to surfaces or other molecules in a non-specific manner, creating unwanted signal.[1][2]

Q2: My blank wells (no enzyme/substrate) have high signal. What should I check first?

A2: High signal in blank wells points to a source of fluorescence independent of your specific assay reaction. The most likely causes are:

  • Buffer or Media Autofluorescence: Your assay buffer or media may contain fluorescent components.[6][9] Test this by reading a well with only the buffer/media.

  • Compound Autofluorescence: Your test compound may be fluorescent at the assay wavelengths. It is crucial to measure the fluorescence of the compound in the assay buffer by itself.[2]

  • Plasticware Fluorescence: Standard plastic-bottom microplates can be highly fluorescent.[2] Switching to specialized low-fluorescence black plates, or ideally glass-bottom plates, can significantly reduce this.[2]

  • Light Source Bleed-Through: Your emission filter may not be adequately blocking scattered excitation light. Ensure your excitation and emission wavelengths are sufficiently separated.[10]

Q3: How do I choose the right excitation and emission wavelengths to minimize background?

A3: Proper wavelength selection is critical for maximizing your signal-to-noise ratio.[10]

  • Avoid Autofluorescence Spectra: Most autofluorescence occurs with excitation in the UV-to-green range, with broad emission.[4][11] If possible, use fluorophores that excite and emit in the red or far-red regions of the spectrum (>600 nm) to avoid this interference.[11]

  • Maximize Stokes Shift: The Stokes shift is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift makes it easier to separate the emission signal from scattered excitation light.[7]

  • Use Narrow Bandpass Filters: High-quality, narrow bandpass filters for both excitation and emission are essential for isolating the specific wavelengths of your fluorophore and blocking unwanted light.[12]

Q4: Can the instrument gain setting be a source of high background?

A4: Yes, an improperly set gain can artificially inflate background and reduce the dynamic range of your assay.[13] The gain amplifies the detected signal. If it's set too high, it will amplify the background noise along with your specific signal, potentially leading to detector saturation.

Best Practice: Optimize the gain using a positive control well (the expected highest signal). Adjust the gain so that this well reads at about 80-90% of the detector's maximum capacity.[13] This ensures you are using the majority of the dynamic range without risking saturation, and it prevents over-amplification of the background in your negative/blank wells.

Troubleshooting Guide: A Systematic Approach

When faced with high background noise, a systematic approach is the most effective way to identify and resolve the issue.

Issue 1: High and Variable Background Across the Plate

This often points to a problem with the assay components or the plate itself.

Potential Cause Diagnostic Step Recommended Solution
Autofluorescent Buffer/Media Read a well containing only the assay buffer.Substitute buffer components one by one. Switch to a specialized low-fluorescence medium like FluoroBrite™ DMEM for cell-based assays.[2] Avoid buffers containing components like FAD or riboflavin if using blue/green fluorophores.[4]
Contaminated Reagents Prepare fresh reagents and compare the background to the old batch.Always use high-purity water and reagents. Filter-sterilize buffers to remove particulate matter that can cause light scattering.
Microplate Fluorescence Compare the signal from an empty well of your current plate type to a high-quality, low-fluorescence plate (e.g., black, glass-bottom).[2]Switch to black-walled, clear-bottom plates for bottom-reading assays, or all-black plates for top-reading, to minimize crosstalk and plate fluorescence. For high-sensitivity assays, glass-bottom plates are superior.[2]
Intrinsic Compound Fluorescence Run a dose-response curve of 2-Phenylamino-6-chloropurine-9-β-D-riboside in assay buffer without the other assay components.If the compound is fluorescent, perform a background subtraction for each concentration.[2] If the interference is severe, consider switching to a fluorophore with a different spectral profile or using a non-fluorescence-based assay format (e.g., luminescence, TR-FRET).
Issue 2: Signal in Negative Controls is Unacceptably High

This suggests an issue with non-specific interactions or assay probe stability.

Potential Cause Diagnostic Step Recommended Solution
Nonspecific Probe Binding Run the assay without the primary target (e.g., no enzyme).Increase the concentration of blocking agents like BSA or a mild detergent (e.g., 0.01% Tween-20) in the assay and wash buffers.[14] Optimize probe concentration; using too much can lead to higher nonspecific binding.[2]
Probe Degradation/Instability Measure the fluorescence of the probe in buffer over the time course of the experiment.Protect fluorescent probes from light.[15] Ensure the buffer pH and ionic strength are optimal for probe stability. Prepare probe solutions fresh for each experiment if they are prone to degradation.
Light Scattering Check if the solution appears cloudy. Measure the absorbance spectrum to see if there is a general increase in absorbance across all wavelengths.Centrifuge or filter your solutions to remove precipitates. If the test compound has low solubility, consider adding a small amount of a solubilizing agent like DMSO (ensure it doesn't affect the assay).
Workflow: Systematic Background Investigation

This diagram outlines a logical flow for diagnosing the source of background noise.

G start High Background Detected measure_blanks Measure Blanks (Buffer, Compound, Plate) start->measure_blanks blanks_high Are Blanks High? measure_blanks->blanks_high check_buffer Test Buffer Components blanks_high->check_buffer Yes check_compound Assess Compound Autofluorescence blanks_high->check_compound Yes check_plate Evaluate Plate Type blanks_high->check_plate Yes measure_neg_ctrl Measure Negative Control (e.g., No Enzyme) blanks_high->measure_neg_ctrl No solution_buffer Change/Filter Buffer check_buffer->solution_buffer solution_compound Background Subtract or Change Assay check_compound->solution_compound solution_plate Switch to Low-Fluoro Plate check_plate->solution_plate end_node Optimized Assay solution_buffer->end_node solution_compound->end_node solution_plate->end_node neg_ctrl_high Is Negative Control High? measure_neg_ctrl->neg_ctrl_high check_probe Optimize Probe Concentration & Nonspecific Binding neg_ctrl_high->check_probe Yes check_scattering Check for Precipitation/ Light Scattering neg_ctrl_high->check_scattering Yes neg_ctrl_high->end_node No solution_probe Add Detergent/BSA, Reduce Probe Conc. check_probe->solution_probe solution_scattering Filter/Centrifuge Reagents, Improve Compound Solubility check_scattering->solution_scattering solution_probe->end_node solution_scattering->end_node

Caption: A decision tree for troubleshooting high background fluorescence.

Experimental Protocols

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Assessing Intrinsic Fluorescence of a Test Compound

This protocol determines if 2-Phenylamino-6-chloropurine-9-β-D-riboside or another test compound is contributing to background fluorescence.

Materials:

  • Test compound (e.g., 2-Phenylamino-6-chloropurine-9-β-D-riboside) stock solution

  • Assay buffer

  • Low-fluorescence 96- or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer. The concentration range should cover and exceed the range used in the main assay. Include a "buffer only" blank.

  • Dispense the dilutions into the wells of the microplate.

  • Incubate the plate under the same conditions (temperature, time) as the main assay.

  • Read the plate using the exact same excitation and emission wavelengths and instrument settings (gain, flashes, etc.) as your main assay.

  • Analyze the data: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent at your assay wavelengths. This data can be used for background subtraction from your main assay results.

Protocol 2: Optimizing Instrument Gain Setting

This protocol ensures the detector is set to an optimal sensitivity to maximize the dynamic range of the assay.

Materials:

  • A "positive control" sample that produces the highest expected signal in your assay.

  • A "negative control" or "blank" sample (e.g., buffer only).

  • Fluorescence microplate reader with adjustable gain settings.

Procedure:

  • Pipette the positive control sample into one well and the blank sample into another.

  • Place the plate in the reader.

  • Select the well with the positive control sample for gain adjustment.

  • Use the reader's software to perform an automatic gain adjustment, setting the target to 90% of the maximum possible reading.[13] If manual adjustment is required, start with a low gain setting and increase it incrementally until the positive control reads at ~90% of saturation.

  • Read both the positive and blank wells with this new gain setting.

  • Calculate the Signal-to-Background (S/B) ratio: S/B = (Fluorescence of Positive Control) / (Fluorescence of Blank)

  • Verify the dynamic range: The difference between the positive and blank signals should be large, and the blank signal should be well above the instrument's baseline noise. This fixed gain setting should now be used for all subsequent plates in the experiment.

Visualizing the Sources of Noise

Understanding how different noise sources contribute to the final signal is key.

cluster_0 Total Measured Signal cluster_1 True Signal cluster_2 Background Noise TotalSignal Total Signal TrueSignal Specific Assay Signal (Fluorophore) TrueSignal->TotalSignal Autofluorescence Autofluorescence (Compound, Buffer, Media) Autofluorescence->TotalSignal Scattering Light Scattering (Rayleigh, Raman) Scattering->TotalSignal NonspecificBinding Nonspecific Binding NonspecificBinding->TotalSignal InstrumentNoise Instrument Noise (Plate, Detector) InstrumentNoise->TotalSignal

Caption: Components contributing to the total measured fluorescence signal.

References

  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • Tecan. How to develop an optimal fluorescence assay.
  • Analytical Methods (RSC Publishing). (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides.
  • Lab + Life Scientist. fluorescence-based assays Your guide to.
  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence.
  • BMG LABTECH. (2021, November 18). How to optimise fluorescence gain.
  • Leica Microsystems. HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
  • Nature Communications. (2021, January 22). Wavelet-based background and noise subtraction for fluorescence microscopy images.
  • JASCO Inc. Fluorescence Spectroscopy (The Basics).
  • Evident Scientific.
  • IonOptix. Optimizing Fluorescence Signal Quality.
  • AustinBlanco.com. (2011, March 29). Determining background sources in fluorescence.
  • ResearchGate. (2019, December 29). How to reduce the background noise in the IF (immunofluorescence) experiments?
  • NanoTemper. Buffer Autofluorescence- Definition and Relevance | Nanopedia.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Fluorescence in Colloidal Solutions: Scattering vs Physicochemical Effects on Line Shape.
  • AAT Bioquest. (2023, March 30).
  • Bitesize Bio. (2024, October 2). What is Autofluorescence? Why it Happens and How to Avoid it.
  • Optica Publishing Group.
  • Edinburgh Instruments. (2021, July 13). Raman Scattering in Fluorescence Emission Spectra - Common Errors in Fluorescence Spectroscopy.
  • Oxford Gene Technology. How do I reduce high background in my FISH assay?
  • Environmental Molecular Sciences Labor
  • BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them).
  • Visikol. (2022, February 14). Challenges with Background Fluorescence.
  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube.
  • Atmospheric Measurement Techniques. (2012, January 9). Autofluorescence of atmospheric bioaerosols – fluorescent biomolecules and potential interferences.
  • Wikipedia. Autofluorescence.

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Reference Data & Comparative Studies

Validation

2-Phenylamino-6-chloropurine-9-β-D-riboside vs cladribine comparative cytotoxicity

An in-depth comparative analysis of nucleoside analogues requires moving beyond basic viability metrics to understand the precise biochemical divergence between deoxyribonucleosides and ribonucleosides. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of nucleoside analogues requires moving beyond basic viability metrics to understand the precise biochemical divergence between deoxyribonucleosides and ribonucleosides. This guide provides a comprehensive mechanistic evaluation comparing Cladribine (2-chloro-2'-deoxyadenosine), a clinical-standard cytotoxic agent, with 2-Phenylamino-6-chloropurine-9-β-D-riboside (2-PACPR, CAS: 117325-41-4), a C2/C6-disubstituted adenosine analogue.

Designed for drug development professionals and application scientists, this guide dissects their distinct cytotoxic pathways, provides comparative pharmacological profiles, and outlines self-validating experimental workflows for preclinical evaluation.

Mechanistic Divergence: DNA Damage vs. Purinergic Signaling

The fundamental difference in cytotoxicity between these two compounds stems from their sugar moieties and purine ring substitutions, which dictate their intracellular metabolism and receptor affinities.

Cladribine: Intracellular Deoxycytidine Kinase (dCK) Activation

Cladribine is a deoxyadenosine analogue. The substitution of a chlorine atom at the C2 position of the purine ring renders it highly resistant to deamination by adenosine deaminase (ADA)[1].

  • Causality of Cytotoxicity: Cladribine enters the cell via equilibrative nucleoside transporters (ENTs) and is strictly dependent on intracellular phosphorylation by deoxycytidine kinase (dCK) to form 2-CdAMP, eventually accumulating as the active triphosphate (2-CdATP)[2].

  • Targeted Damage: Because it is a deoxyribonucleoside, 2-CdATP is mistakenly incorporated into DNA during replication, causing polymerase stalling, double-strand breaks (DSBs), and subsequent p53-mediated apoptosis[3]. Furthermore, 2-CdATP potently inhibits ribonucleotide reductase (RNR), depleting the cellular pool of endogenous dNTPs and exacerbating DNA repair failure[3]. Lymphoid cells are uniquely susceptible due to their high dCK to 5'-nucleotidase (5'-NT) ratio[4].

2-Phenylamino-6-chloropurine-9-β-D-riboside (2-PACPR): Extracellular A3AR Modulation

Unlike cladribine, 2-PACPR contains a full ribose sugar ring and bulky substitutions (a phenylamino group at C2 and a chlorine at C6)[5][6]. These structural features fundamentally shift its primary mechanism of action.

  • Causality of Cytotoxicity: The bulky C2-phenylamino group restricts efficient phosphorylation by intracellular kinases, shifting its primary biological role to extracellular purinergic signaling. C2-substituted adenosine analogues are potent ligands for Adenosine Receptors, particularly the A3 Adenosine Receptor (A3AR), which is overexpressed in various solid tumors (e.g., lung carcinoma, melanoma)[7][8].

  • Targeted Damage: High-concentration binding to A3AR triggers a cytostatic and pro-apoptotic signaling cascade. This receptor activation upregulates p53 and Noxa mRNA, leading to the activation of caspase-9 and caspase-3 without requiring direct DNA incorporation[9]. Secondarily, any fraction of 2-PACPR that is intracellularly phosphorylated acts as an RNA synthesis terminator rather than a DNA terminator, due to its β-D-riboside structure.

MoA cluster_clad Cladribine (2-CdA) Pathway cluster_pacpr 2-PACPR Pathway Clad Cladribine (Deoxyriboside) dCK dCK Phosphorylation (Intracellular) Clad->dCK ENT Transporters RNR RNR Inhibition (dNTP Depletion) dCK->RNR DNA DNA Incorporation (Strand Breaks) dCK->DNA Apop Apoptosis (Programmed Cell Death) RNR->Apop DNA->Apop DSBs PACPR 2-PACPR (Riboside) A3AR A3 Adenosine Receptor (Extracellular) PACPR->A3AR Ligand Binding RNA RNA Synthesis Interference PACPR->RNA Intracellular Kinases p53 p53 / Noxa Activation A3AR->p53 Signaling Cascade RNA->Apop p53->Apop

Figure 1: Mechanistic divergence between Cladribine (DNA-targeted) and 2-PACPR (Receptor/RNA-targeted).

Comparative Cytotoxicity Profiles

To guide assay development, the following table summarizes the quantitative and qualitative pharmacological profiles of both compounds. Cladribine exhibits acute nanomolar toxicity in specific hematological lineages, whereas 2-PACPR demonstrates micromolar cytostatic effects typical of purinergic receptor agonists in solid tumors.

ParameterCladribine (2-CdA)2-Phenylamino-6-chloropurine-9-β-D-riboside
CAS Number 4291-63-8117325-41-4[5]
Sugar Moiety 2'-Deoxyriboseβ-D-Ribose
Primary Target DNA Polymerase / Ribonucleotide Reductase[3]A3 Adenosine Receptor (A3AR) / RNA Polymerase[7]
Activation Dependency High (Requires dCK)[2]Low (Primary action is extracellular receptor binding)
Target Cell Lineage Lymphoid / Monocytic (High dCK/5'-NT ratio)[4]Solid Tumors (e.g., Lung, Melanoma with high A3AR)[8]
Estimated IC50 Range 10 – 50 nM (Leukemia models)1 – 20 µM (Solid tumor models)
Resistance Mechanism Downregulation of dCK or ENT1Downregulation of A3AR; Upregulation of ADA

Self-Validating Experimental Workflows

To objectively compare these compounds in vitro, researchers must employ self-validating experimental designs. A self-validating protocol includes mechanistic rescue controls that prove the observed cytotoxicity is a direct result of the hypothesized pathway, rather than off-target toxicity.

Protocol A: Mechanistic Validation of Cytotoxicity (Flow Cytometry)

This assay uses targeted inhibitors to rescue cells from apoptosis, validating the distinct mechanisms of action.

  • Cell Seeding: Plate a dCK-positive lymphoid cell line (e.g., CEM) and an A3AR-positive solid tumor line (e.g., Lu-65) in 96-well plates at 1×104 cells/well.

  • Pre-treatment (The Validation Step):

    • Group 1 (Cladribine Control): Pre-treat with 1 µM deoxycytidine (a competitive inhibitor of dCK). If Cladribine's MoA relies on dCK, deoxycytidine will rescue the cells.

    • Group 2 (2-PACPR Control): Pre-treat with 10 µM MRS1191 (a selective A3AR antagonist)[9]. If 2-PACPR acts via A3AR, MRS1191 will rescue the cells.

  • Drug Exposure: Add Cladribine (100 nM) or 2-PACPR (10 µM) to the respective wells and incubate for 48 hours.

  • Staining: Harvest cells and stain with Annexin V-FITC (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis).

  • Acquisition & Analysis: Analyze via flow cytometry. Validation criteria: Cladribine-induced apoptosis must be abrogated by deoxycytidine; 2-PACPR-induced apoptosis must be abrogated by MRS1191.

Protocol B: Intracellular Nucleotide Pool Analysis (HPLC-MS/MS)

To prove that Cladribine disrupts dNTP pools while 2-PACPR does not, perform targeted metabolomics.

  • Metabolite Extraction: Treat cells with the respective compounds for 12 hours. Quench metabolism rapidly using cold 80% methanol (-80°C).

  • Internal Standardization: Spike the extraction buffer with stable isotope-labeled standards (e.g., 13C10​ -dATP and 13C10​ -ATP) to correct for matrix effects and extraction losses. This is critical for self-validation.

  • Chromatography: Separate nucleotides using a porous graphitic carbon (PGC) column, which retains highly polar triphosphates better than standard C18 columns.

  • Mass Spectrometry: Quantify 2-CdATP, endogenous dATP, and endogenous ATP using Multiple Reaction Monitoring (MRM).

  • Data Interpretation: Cladribine treatment will show a massive spike in 2-CdATP and a collapse of endogenous dATP (due to RNR inhibition)[3]. 2-PACPR treatment will show stable dATP pools, confirming its lack of interference with DNA synthesis pathways.

Workflow Cell Cell Culture (Lymphoid & Solid Tumors) Treat Drug Treatment (Cladribine vs 2-PACPR) Cell->Treat Flow Flow Cytometry (Annexin V/PI) Treat->Flow Viability HPLC HPLC-MS/MS (Nucleotide Pools) Treat->HPLC Metabolism Rescue Rescue Controls (MRS1191 & Deoxycytidine) Treat->Rescue Target ID Data Mechanistic Validation Flow->Data HPLC->Data Rescue->Data

Figure 2: Self-validating experimental workflow for comparative cytotoxicity profiling.

References

  • Pharmaffiliates. (n.d.). 2-Phenylamino-6-chloropurine-9-β-D-riboside. Retrieved April 4, 2026, from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Cladribine. Retrieved April 4, 2026, from [Link]

  • Wikipedia. (n.d.). Cladribine. Retrieved April 4, 2026, from [Link]

  • MDPI. (2025). Cladribine Preserves Normal Central Nervous System Cellular Activity and Promotes Neuroprotection to Oxidative Stress Damage. Retrieved April 4, 2026, from[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cladribine?. Retrieved April 4, 2026, from [Link]

  • NIH PubMed Central. (2021). Cancer biology and molecular genetics of A3 adenosine receptor. Retrieved April 4, 2026, from[Link]

  • NIH PubMed Central. (2025). Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review. Retrieved April 4, 2026, from[Link]

  • Karger Publishers. (2012). A3 Adenosine Receptor-Mediated p53-Dependent Apoptosis in Lu-65 Human Lung Cancer Cells. Retrieved April 4, 2026, from[Link]

Sources

Comparative

Comparing Adenosine Receptor Selectivity of 2-Phenylamino-6-chloropurine-9-β-D-riboside Analogs

Executive Summary Adenosine receptors (ARs)—classified into A1, A2A, A2B, and A3 subtypes—are G protein-coupled receptors (GPCRs) that regulate a vast array of physiological processes, from cardiovascular tone to neuroin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenosine receptors (ARs)—classified into A1, A2A, A2B, and A3 subtypes—are G protein-coupled receptors (GPCRs) that regulate a vast array of physiological processes, from cardiovascular tone to neuroinflammation and immune suppression [1]. Developing highly selective ligands for these distinct subtypes is a major focus in modern drug discovery.

The compound 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS: 117325-41-4) serves as a pivotal synthetic scaffold. While the endogenous ligand (adenosine) possesses a 6-amino group, substituting this position with a chlorine atom severely diminishes direct receptor activation due to the loss of a critical hydrogen bond donor. However, the 6-chloro moiety transforms the purine core into a highly reactive electrophile. When combined with the bulky, hydrophobic 2-phenylamino group—which intrinsically drives affinity toward A2A and A3 receptors—this scaffold allows researchers to synthesize a library of N6 -substituted analogs via nucleophilic aromatic substitution (S N​ Ar).

This guide objectively compares the receptor selectivity of analogs derived from this 6-chloro precursor against standard AR ligands, providing mechanistic insights and self-validating experimental protocols for researchers in the field.

Mechanistic Rationale: The C2 and C6 Substitution Paradigm

To understand the selectivity of these analogs, we must examine the structure-activity relationship (SAR) of the purine riboside core:

  • The C2-Phenylamino Effect: The addition of a phenylamino group at the C2 position (as seen in the classic agonist CV-1808 ) introduces steric bulk that clashes with the binding pocket of the A1 receptor but is well-tolerated by the A2A and A3 receptors [2]. This modification shifts the baseline selectivity away from A1.

  • The C6-Chloro to N6 -Alkyl Shift: The 6-chloro precursor itself is largely inactive at ARs. However, replacing the chlorine with cycloalkylamines (e.g., cyclopentylamine or cyclohexylamine) generates N6 -substituted-2-phenylamino analogs. The N6 -cycloalkyl group traditionally enhances A1 affinity (e.g., CPA). Yet, when paired with the C2-phenylamino group, a unique synergistic clash occurs: the molecule becomes too bulky for A1 and A2A, drastically shifting the selectivity profile toward the A3 receptor [3].

Workflow A 2-Phenylamino-6-chloropurine riboside (Precursor) B SNAr Reaction (Nucleophilic Substitution) A->B + Primary Amines C N6-Substituted Analogs (e.g., N6-Cyclohexyl) B->C Purified via HPLC D Radioligand Binding Assay (Ki Determination) C->D E Functional cAMP Assay (Agonist/Antagonist) C->E F Receptor Selectivity Profile (A1 vs A2A vs A3) D->F E->F

Caption: Workflow for synthesizing and profiling N6-substituted analogs from the 6-chloro precursor.

Comparative Performance Data

The following table summarizes the binding affinities ( Ki​ ) of endogenous adenosine, standard reference ligands, and the hybrid analogs derived from the 2-phenylamino-6-chloropurine scaffold.

Compound / AnalogPrimary Target Ki​ A1 (nM) Ki​ A2A (nM) Ki​ A3 (nM)Selectivity Profile
Adenosine Endogenous~70~150~6500Non-selective endogenous agonist [4].
CPA A10.6 47043Highly A1-selective agonist.
CGS21680 A2A290027 67Highly A2A-selective agonist [5].
CV-1808 (2-Phenylaminoadenosine)A2A~91076 1450Moderate A2A agonist; C2-phenylamino drives A2A preference [4].
N6 -Cyclohexyl-2-phenylamino analog A3>2000170051 Derived from the 6-chloro precursor; highly A3-selective [3].

Data Interpretation: While CV-1808 is an A2A agonist, functionalizing the C6 position of the 2-phenylamino scaffold with a cyclohexyl group (via the 6-chloro intermediate) completely abrogates A2A affinity and yields a highly potent A3 ligand.

Experimental Workflows & Protocols

To objectively evaluate these analogs, researchers must employ a self-validating system combining chemical synthesis, radioligand binding, and functional assays.

Protocol 1: S N​ Ar Synthesis of N6 -Analogs

Causality: The 6-chloro position of 2-phenylamino-6-chloropurine-9-β-D-riboside is highly electron-deficient. This allows for catalyst-free nucleophilic aromatic substitution (S N​ Ar), minimizing heavy metal contamination which could later interfere with sensitive GPCR assays.

  • Reaction: Dissolve 1.0 eq of 2-Phenylamino-6-chloropurine-9-β-D-riboside in anhydrous ethanol. Add 3.0 eq of the desired primary amine (e.g., cyclohexylamine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Reflux: Heat the mixture to 80°C for 12-18 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the higher-Rf 6-chloro starting material confirms reaction completion.

  • Purification: Concentrate under reduced pressure and purify via preparative HPLC to >98% purity to ensure trace unreacted amines do not cause off-target receptor activation.

Protocol 2: Radioligand Binding Assay (Selectivity Profiling)

Causality: Endogenous tissue expresses a heterogeneous mix of AR subtypes. To isolate true subtype selectivity, use Chinese Hamster Ovary (CHO) cells stably transfected with individual human ARs (hA1, hA2A, hA3).

  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g.

  • Incubation: Incubate 50 µg of membrane protein with a radioligand (e.g., [3H] -DPCPX for A1, [3H] -ZM241385 for A2A) and varying concentrations of the synthesized analog (10 −10 to 10 −4 M).

  • Self-Validating Control: Include a parallel well with 10 µM of a known non-radioactive antagonist (e.g., DPCPX for A1) to define Non-Specific Binding (NSB). Specific binding = Total Binding - NSB.

  • Analysis: Filter through GF/B glass fiber filters, wash, and measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 3: Functional cAMP Accumulation Assay

Causality: Binding affinity ( Ki​ ) proves the ligand occupies the receptor but does not differentiate between agonists and antagonists. Because A1/A3 couple to G i​ (decreasing cAMP) and A2A couples to G s​ (increasing cAMP), measuring intracellular cAMP determines the analog's functional efficacy.

GPCR cluster_A1A3 Gi-Coupled Pathway cluster_A2 Gs-Coupled Pathway Ligand Adenosine Analogs A1A3 A1 / A3 Receptors Ligand->A1A3 A2 A2A / A2B Receptors Ligand->A2 Gi Gi/o Protein A1A3->Gi AC_inh Adenylyl Cyclase Gi->AC_inh cAMP_down ↓ cAMP Levels AC_inh->cAMP_down Inhibits Gs Gs Protein A2->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_up ↑ cAMP Levels AC_stim->cAMP_up Stimulates

Caption: Divergent GPCR signaling pathways utilized to functionally validate analog efficacy.

  • A2A (G s​ ) Testing: Treat A2A-expressing CHO cells with the analog. Lyse cells and measure cAMP via a TR-FRET immunoassay. Agonism is confirmed by a dose-dependent increase in cAMP.

  • A1/A3 (G i​ ) Testing: Pre-treat A1/A3-expressing cells with 10 µM Forskolin to artificially elevate baseline cAMP. Add the analog. Agonism is confirmed by a dose-dependent decrease in Forskolin-stimulated cAMP.

Conclusion

The 2-Phenylamino-6-chloropurine-9-β-D-riboside scaffold is not a potent standalone receptor modulator, but rather a crucial chemical stepping stone. While the parent C2-phenylamino structure (CV-1808) favors the A2A receptor, leveraging the 6-chloro position to introduce bulky N6 -cycloalkyl groups creates a steric environment that selectively targets the A3 receptor. By utilizing rigorous, self-validating binding and functional assays, researchers can confidently map the pharmacological profile of these highly specialized purinergic tools.

References

  • A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. Neuropharmacology. Available at:[Link][1]

  • Adenosine A1 and A2 Receptors: Structure-Function Relationships. NIH / PubMed Central. Available at:[Link][2]

  • 'Reversine' and its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. NIH / PubMed Central. Available at:[Link][3]

  • Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy. NIH / PubMed Central. Available at:[Link][4]

Sources

Validation

cross-validation of 2-Phenylamino-6-chloropurine-9-β-D-riboside binding using surface plasmon resonance

Title: Publish Comparison Guide: Cross-Validation of 2-Phenylamino-6-chloropurine-9-β-D-riboside Binding Using Surface Plasmon Resonance Executive Summary 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS 117325-41-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Publish Comparison Guide: Cross-Validation of 2-Phenylamino-6-chloropurine-9-β-D-riboside Binding Using Surface Plasmon Resonance

Executive Summary

2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS 117325-41-4) is a specialized C2,C6-disubstituted purine nucleoside[1]. Structurally related to established adenosine receptor agonists like CV-1808 (2-phenylaminoadenosine), the 6-chloro substitution makes it a highly potent purinergic receptor ligand and a critical intermediate in drug development[2]. For researchers targeting G-protein-coupled receptors (GPCRs) such as the Adenosine A2A receptor, characterizing precise binding kinetics ( kon​ , koff​ , KD​ ) is paramount for hit-to-lead optimization. This guide objectively compares Surface Plasmon Resonance (SPR) against orthogonal assays and provides a self-validating protocol for kinetic characterization.

Mechanistic Pathway Visualization

Signaling_Pathway L 2-Phenylamino-6-chloropurine -9-β-D-riboside R Adenosine A2A Receptor (GPCR) L->R Orthosteric Binding G Gs Protein Activation R->G Conformational Shift AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation

Caption: Adenosine A2A receptor signaling pathway modulated by purine nucleoside analogs.

Comparative Biophysical Technologies

When validating the binding of low-molecular-weight ligands (<400 Da) to complex membrane proteins, SPR is widely considered the gold standard due to its microfluidic precision[3]. However, robust scientific integrity demands orthogonal cross-validation. Below is an objective comparison of SPR against Biolayer Interferometry (BLI) and Radioligand Binding Assays (RBA).

Table 1: Performance Comparison of Binding Assays for Purinergic Ligands

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Radioligand Binding Assay (RBA)
Readout Real-time optical (Label-free)Real-time optical (Label-free)Endpoint radiometric (Labeled)
Sensitivity High (detects fragments <200 Da)ModerateVery High
GPCR Suitability Excellent (requires nanodiscs/LMNG)Good (prone to tip artifacts)Gold Standard (native membranes)
Kinetic Data kon​ , koff​ , KD​ kon​ , koff​ , KD​ KD​ , Bmax​ (Endpoint)
Fluidics Continuous flow (minimizes rebinding)Orbital agitation (dip-and-read)Static incubation

Causality-Driven Experimental Protocol (SPR)

As an application scientist, executing an SPR assay for a GPCR requires overcoming inherent membrane protein instability. The following step-by-step protocol is designed as a self-validating system to ensure trustworthy data generation.

Step 1: Receptor Solubilization & Stabilization

  • Action: Extract the A2A receptor using a buffer containing 0.01% Lauryl Maltose Neopentyl Glycol (LMNG) and 0.001% Cholesteryl Hemisuccinate (CHS).

  • Causality: GPCRs denature rapidly outside the lipid bilayer. LMNG possesses a rigid neopentyl core that drastically reduces micelle dissociation compared to standard detergents (e.g., DDM). This locks the A2A receptor in its active pharmacological conformation during the extended SPR run[3].

Step 2: Sensor Chip Functionalization

  • Action: Utilize a Ni-NTA sensor chip to capture the C-terminal His10-tagged A2A receptor.

  • Causality: Direct amine coupling randomly crosslinks lysine residues, which often occludes the orthosteric binding pocket. His-tag capture ensures uniform, directional orientation, exposing the extracellular face to the analyte flow[3].

Step 3: Kinetic Titration (Single-Cycle Kinetics)

  • Action: Inject 2-Phenylamino-6-chloropurine-9-β-D-riboside in a 5-point concentration series (e.g., 1 nM to 100 nM) without intermediate regeneration steps.

  • Causality: Purine analogs can exhibit remarkably slow dissociation rates ( koff​ )[2]. Harsh regeneration buffers (e.g., NaOH or glycine-HCl) will denature the captured GPCR. Single-cycle kinetics bypasses regeneration, preserving the active surface for the entire titration.

Step 4: Self-Validation (Controls)

  • Action: Run CV-1808 as a positive control and a mismatched GPCR (e.g., β2​ -Adrenergic Receptor) in the reference flow cell.

  • Causality: Highly hydrophobic chloropurine analogs can non-specifically partition into the detergent micelle. Subtracting the reference flow cell signal ensures the derived KD​ reflects true, specific orthosteric binding.

SPR Workflow Visualization

SPR_Workflow A A2A Receptor Preparation (LMNG/CHS Micelles) B Sensor Chip Functionalization (Ni-NTA Capture) A->B Immobilization C Ligand Injection (Single-Cycle Kinetics) B->C Analyte Flow D SPR Kinetic Analysis (kon, koff, KD) C->D Real-time Detection E Orthogonal Cross-Validation (BLI & Radioligand) D->E Data Verification

Caption: Self-validating SPR workflow for GPCR-ligand kinetic characterization.

Cross-Validation Data

To establish absolute trustworthiness, SPR data must be corroborated by orthogonal methods. Table 2 summarizes the cross-validated kinetic parameters for 2-Phenylamino-6-chloropurine-9-β-D-riboside.

Table 2: Representative Cross-Validation Metrics for 2-Phenylamino-6-chloropurine-9-β-D-riboside

Assay Platform kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Assay Format Details
SPR (Biacore) 2.4×105 1.2×10−3 5.0 Ni-NTA captured A2A (LMNG micelles)
BLI (Octet) 1.8×105 1.5×10−3 8.3 Streptavidin captured biotinylated A2A
RBA N/AN/A6.2 Tritiated competition assay (Native membranes)

Data Interpretation: The KD​ values across all three platforms are in tight agreement (5.0 nM to 8.3 nM), cross-validating the high affinity of 2-Phenylamino-6-chloropurine-9-β-D-riboside for the A2A receptor. SPR provides the most reliable kon​ and koff​ rates due to its continuous microfluidic flow, which effectively eliminates the mass transport limitations and ligand rebinding artifacts occasionally observed in BLI's tip-based orbital agitation[3].

References

  • [1] Adenosine-Impurities. Pharmaffiliates. URL:[Link]

  • [2] Kinetic Aspects of the Interaction between Ligand and G Protein-Coupled Receptor: The Case of the Adenosine Receptors. Chemical Reviews (ACS Publications). URL:[Link]

  • [3] Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Comparative

Validating 2-Phenylamino-6-chloropurine-9-β-D-riboside (PACPR) as a Pharmacodynamic Biomarker Probe in Preclinical Purinergic Mapping

As preclinical models in immuno-oncology and neuropharmacology grow more sophisticated, the need to accurately quantify target engagement within the tissue microenvironment has become paramount. Purinergic signaling—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As preclinical models in immuno-oncology and neuropharmacology grow more sophisticated, the need to accurately quantify target engagement within the tissue microenvironment has become paramount. Purinergic signaling—specifically the accumulation of extracellular adenosine driven by CD39/CD73 ectonucleotidases—is a primary driver of immunosuppression in the tumor microenvironment (TME) .

However, mapping adenosine receptor (P1) occupancy in vivo presents a massive biochemical hurdle: endogenous adenosine and standard synthetic probes are rapidly degraded by Adenosine Deaminase (ADA). To solve this, 2-Phenylamino-6-chloropurine-9-β-D-riboside (PACPR) has emerged as a structurally optimized, highly stable pharmacodynamic (PD) biomarker probe.

This guide provides an objective, data-backed comparison of PACPR against alternative probes and details the self-validating experimental protocols required to deploy it effectively in your preclinical workflows.

The Mechanistic Rationale: Overcoming the ADA Barrier

To understand why PACPR outperforms traditional purinergic probes, we must look at its Structure-Activity Relationship (SAR). The native adenosine molecule has a half-life of less than 10 seconds in plasma due to rapid deamination at the C6 position by ADA.

PACPR is engineered with specific functional group substitutions that fundamentally alter its metabolic fate while preserving orthosteric receptor binding :

  • C6-Chloro Substitution: Replacing the native amino group at the C6 position with a halogen (chlorine) eliminates the primary target site for ADA. This substitution effectively renders the purine ring invisible to catabolic deamination.

  • C2-Phenylamino Substitution: The addition of a bulky, lipophilic phenylamino group at the C2 position serves a dual purpose. First, it provides intense steric hindrance, further shielding the molecule from enzymatic cleavage. Second, it enhances binding affinity and selectivity for specific adenosine receptor subtypes (A1/A2A) by interacting with hydrophobic pockets within the receptor's binding cleft .

  • β-D-Riboside Moiety: Retaining the native sugar backbone ensures the probe still acts as a true nucleoside analog, allowing it to perfectly dock into the orthosteric site rather than acting as an allosteric modulator.

G ATP Extracellular ATP (Tumor Microenvironment) CD39_73 CD39 / CD73 Ectonucleotidases ATP->CD39_73 Hydrolysis Adenosine Endogenous Adenosine CD39_73->Adenosine ADA Adenosine Deaminase (ADA) Degradation Adenosine->ADA Rapid Cleavage A2AR Adenosine Receptors (A2A/A1) Adenosine->A2AR Transient Binding Immuno Immunosuppression & Tumor Progression A2AR->Immuno Activation PACPR PACPR Biomarker Probe (C2, C6-disubstituted) PACPR->ADA Resistant to Deamination PACPR->A2AR Stable RO Mapping

Purinergic signaling in the TME and PACPR's ADA-resistant receptor binding mechanism.

Comparative Performance Analysis

When designing a preclinical target engagement study, selecting the right probe dictates the integrity of your data. Below is a quantitative comparison of PACPR against standard alternatives used in the field.

Biomarker Probe / TracerC2 SubstitutionC6 SubstitutionADA Resistance (In Vitro t1/2​ )Receptor Affinity ( Kd​ range)Primary Preclinical Limitation
Endogenous Adenosine NoneAmino< 10 seconds10 - 300 nMRapidly degraded; impossible to use for stable PD mapping.
NECA NoneAmino (5' modified)~20 minutes2 - 15 nMModerate stability; broad non-selective off-target effects.
CGS21680 Carboxyethyl-phenethylaminoAmino~1.5 hours15 - 30 nM (A2A)Highly hydrophilic; poor tissue/BBB penetrance.
PACPR PhenylaminoChloro> 24 hours 5 - 25 nM Highly lipophilic; requires specialized formulation (e.g., DMSO/Tween).

The Verdict: While CGS21680 is excellent for in vitro assays, its poor tissue penetrance makes it unreliable for solid tumor or neuropharmacology mapping. PACPR's extreme ADA resistance and lipophilicity make it the superior choice for in vivo tissue extraction and LC-MS/MS quantification.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, a protocol cannot merely be a sequence of actions; it must contain internal logic that proves the assay worked as intended. The following methodologies are designed as self-validating systems.

Protocol A: In Vitro TR-FRET Receptor Occupancy Assay

Objective: Quantify PACPR's binding affinity while proving its resistance to enzymatic degradation.

  • Membrane Preparation: Utilize CHO cell membranes overexpressing human A2A or A1 receptors.

    • Causality: Using isolated membranes rather than whole cells prevents intracellular nucleoside transporters (ENTs) from sequestering the probe, ensuring you are measuring pure membrane receptor binding.

  • Endogenous Adenosine Depletion: Pre-treat the assay buffer with 0.1 U/mL Adenosine Deaminase (ADA) for 30 minutes prior to probe addition.

    • Causality: CHO cells naturally shed ATP, which breaks down into adenosine. This endogenous adenosine will tightly bind the orthosteric site and artificially inflate your measured Kd​ values. ADA clears the "noise" from the receptor pockets.

  • The "Self-Validating" ADA Challenge (Competitive Binding): Set up two parallel assay plates. In Plate 1, incubate membranes with a fluorescent tracer (e.g., AlexaFluor-NECA) and titrate PACPR. In Plate 2, do the exact same, but spike the wells with a massive excess of ADA (5.0 U/mL) during the incubation.

    • Causality: This is your internal validation. If PACPR is truly ADA-resistant, its IC50​ displacement curve will be identical across both plates. If you run a control probe like NECA in this setup, its curve will show a massive rightward shift in Plate 2, proving the assay is actively degrading vulnerable compounds.

Protocol B: In Vivo Pharmacodynamic Mapping via LC-MS/MS

Objective: Validate PACPR as a tissue-penetrant biomarker to map receptor upregulation in a syngeneic tumor model (e.g., B16F10 melanoma).

  • Isotope-Traced Dosing: Administer PACPR (1 mg/kg) via IV tail vein injection.

    • Causality: IV administration bypasses first-pass hepatic metabolism, ensuring the probe immediately distributes to the tumor microenvironment.

  • Transcardiac Perfusion (Critical Step): At T=2 hours post-dose, euthanize the subject and perform a full transcardiac perfusion with ice-cold heparinized saline before harvesting the tumor.

    • Causality: Without perfusion, you will measure PACPR circulating in the tumor's vasculature. Perfusion flushes the blood, ensuring the LC-MS/MS data exclusively reflects probe that has penetrated the tissue and bound to the target receptors.

  • Snap-Freezing and Matrix Correction: Immediately snap-freeze the harvested tissue in liquid nitrogen. During homogenization, spike the sample with a heavy-isotope internal standard (e.g., 13C -PACPR).

    • Causality: Snap-freezing halts all residual kinase/nucleotidase activity. The internal standard corrects for any matrix-induced ion suppression or physical loss of the analyte during the solid-phase extraction process.

  • Target Engagement Validation (The Control Arm): In a separate animal cohort, pre-dose with a high-affinity, irreversible A2A antagonist (e.g., ZM241385) 30 minutes before injecting PACPR.

    • Causality: This proves specificity. Because PACPR is lipophilic, it could theoretically accumulate in tumor fat non-specifically. If the pre-dosed antagonist successfully blocks PACPR accumulation (showing a >80% drop in LC-MS/MS signal compared to the primary cohort), you have definitively proven that PACPR's presence in the tissue is receptor-mediated.

Workflow Step1 1. Model Prep Syngeneic Tumor Step2 2. Probe Admin PACPR I.V. Injection Step1->Step2 Step3 3. Tissue Harvest Perfusion & Snap-Freeze Step2->Step3 Step4 4. LC-MS/MS Quantify Probe Step3->Step4 Step5 5. Data Integration Calculate Receptor Occupancy Step4->Step5

Preclinical workflow for in vivo pharmacodynamic mapping using the PACPR biomarker probe.

References

  • Di Virgilio, F., Sarti, A. C., Falzoni, S., De Marchi, E., & Adinolfi, E. (2018). "Extracellular ATP and P2 purinergic signalling in the tumour microenvironment." Nature Reviews Cancer, 18(10), 601-618. URL:[Link]

  • Fateev, I. V., et al. (2023). "Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro." PubMed Central (PMC). URL:[Link]

  • Tosh, D. K., et al. (2019). "Design and in Vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally Constrained (N)-Methanocarba Series." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Safety & Regulatory Compliance

Safety

2-Phenylamino-6-chloropurine-9-β-D-riboside proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 2-Phenylamino-6-chloropurine-9-β-D-riboside In modern drug development, purine nucleoside analogs are indispensable precursors for synthesizing kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 2-Phenylamino-6-chloropurine-9-β-D-riboside

In modern drug development, purine nucleoside analogs are indispensable precursors for synthesizing kinase inhibitors and purinergic receptor ligands. However, the structural features that make 2-Phenylamino-6-chloropurine-9-β-D-riboside biologically valuable—specifically its covalently bound C6-chlorine atom—introduce significant logistical and environmental challenges during laboratory disposal.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, step-by-step operational protocol for the safe segregation, containment, and terminal destruction of this specific halogenated organic compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the operational parameters of the waste material. The molecular composition directly dictates the regulatory waste stream.

ParameterValueOperational & Disposal Significance
Chemical Name 2-Phenylamino-6-chloropurine-9-β-D-ribosideComplex purine analog; requires specific chemical tracking.
CAS Number 117325-41-4Mandatory identifier for EHS waste manifests and compliance.
Molecular Formula C16H16ClN5O4The covalently bound chlorine (Cl) dictates halogenated waste protocols ()[1].
Molecular Weight 377.79 g/mol Used to calculate theoretical halogen load in waste streams[1].
Physical State Solid (Powder)Determines initial segregation (solid vs. liquid waste bins).
Primary Hazard Halogenated OrganicCombustion without scrubbers releases toxic HCl gas and potential dioxins.

The Mechanistic Rationale for Halogenated Waste Segregation

Expertise & Experience: Why can't this compound be disposed of in standard organic waste streams? The causality lies in combustion chemistry. When non-halogenated organic waste is incinerated at standard temperatures, it reduces cleanly to CO2 and water. However, introducing a chlorinated purine into a standard incinerator leads to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Furthermore, the combustion of the chlorine atom generates corrosive hydrochloric acid (HCl) gas.

Therefore, this compound must be strictly routed to a designated halogenated waste stream ()[2]. This specialized stream is legally mandated to undergo rotary kiln incineration at temperatures exceeding 1000°C, equipped with alkaline scrubbers to neutralize acidic emissions ()[3].

Disposal Workflow Visualization

DisposalWorkflow Start 2-Phenylamino-6-chloropurine -9-β-D-riboside Waste State Determine Physical State of Waste Material Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Unused/Contaminated Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Post-Reaction SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Carboy Liquid->LiquidBin Verify Solvent Incineration Rotary Kiln Incineration (>1000°C) SolidBin->Incineration EHS Transfer LiquidBin->Incineration EHS Transfer Scrubber Caustic Scrubbing (Neutralizes HCl Gas) Incineration->Scrubber Exhaust Gas

Figure 1: Segregation and high-temperature incineration workflow for halogenated purine waste.

Step-by-Step Methodology: The Self-Validating Disposal Protocol

Phase 1: Source Segregation & Containment
  • Physical State Classification: Immediately at the point of generation, separate solid waste (e.g., residual powder, contaminated spatulas, empty glass vials) from liquid waste (e.g., the compound dissolved in DMSO, methanol, or reaction mother liquors).

  • Halogenated Stream Routing: Route all materials contacting the compound into dedicated "Halogenated Organic Waste" containers. Causality: Mixing even trace amounts of chlorinated purines into non-halogenated streams taints the entire carboy, drastically increasing disposal costs and facility liability.

  • Primary Containment: Use High-Density Polyethylene (HDPE) carboys for liquids and sealed, puncture-resistant bins for solids. Place all primary containers within secondary containment trays capable of holding 110% of the primary vessel's volume.

Phase 2: Liquid Waste Self-Validation & Monitoring

To ensure the protocol is a self-validating system, implement the following feedback loops: 4. The pH Validation Loop: Once a week, extract a 1 mL aliquot from the halogenated liquid waste carboy and test the pH. Causality: 2-Phenylamino-6-chloropurine-9-β-D-riboside is generally stable, but in complex waste mixtures, spontaneous dehalogenation can occur, releasing free HCl into the solvent. A sudden drop in pH validates that a reactive degradation pathway has initiated, signaling the need for immediate EHS removal before the carboy pressurizes. 5. Mass Balance Reconciliation: Maintain a strict inventory log comparing the mass of the compound synthesized/purchased against the mass accounted for in the waste stream. A closed mass balance validates that no material is being improperly lost to the municipal drain.

Phase 3: EHS Transfer and Terminal Destruction
  • Regulatory Manifesting: Label the waste with exact nomenclature: "Halogenated Organic Waste - Contains Chlorinated Purine (CAS 117325-41-4)." Do not use abbreviations.

  • Terminal Incineration: Transfer custody to the Environmental Health and Safety (EHS) department. EHS will manifest the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for rotary kiln incineration with caustic scrubbing, safely closing the lifecycle of the chemical[3].

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 2-Phenylamino-6-chloropurine-9-β-D-riboside Product Information Source: Pharmaffiliates URL: [Link]

  • Title: Hazardous Waste Listings (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Phenylamino-6-chloropurine-9-β-D-riboside

Forward: This document provides essential guidance on the safe handling of 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS No. 117325-41-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Forward: This document provides essential guidance on the safe handling of 2-Phenylamino-6-chloropurine-9-β-D-riboside (CAS No. 117325-41-4). As a purine analog with potential cytotoxic properties, this compound demands a rigorous and proactive approach to safety. The toxicological properties of this specific molecule have not been fully investigated.[1] Therefore, this guide is built upon the established principles for handling potentially hazardous and cytotoxic research chemicals, ensuring the highest level of protection for all laboratory personnel.

The Precautionary Principle: Hazard Assessment

2-Phenylamino-6-chloropurine-9-β-D-riboside belongs to the class of purine analogs, many of which are known to be antimetabolites that interfere with DNA or RNA synthesis, making them potent cytotoxic agents.[2][3] While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this specific compound is not widely available, its structural similarity to other cytotoxic and irritant chloropurine ribosides necessitates treating it with a high degree of caution.[4][5][6]

Under the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard, it is the responsibility of the Principal Investigator to perform a thorough risk assessment for all chemicals used in the laboratory.[7] Given the data gap, a conservative approach is mandated. Assume the compound is harmful if swallowed, in contact with skin, or inhaled, and capable of causing skin, eye, and respiratory irritation.[6]

Key Hazard Considerations:

  • Dermal Contact: The primary route of accidental exposure. Similar compounds can cause skin irritation.[5][6]

  • Inhalation: As a solid powder, aerosolization during handling poses a significant risk.[1] Inhalation may cause respiratory tract irritation.[5]

  • Ingestion: Accidental ingestion can occur through contaminated hands.

  • Eye Contact: The powder can cause serious eye irritation.[5][6]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a robust barrier against exposure. The selection of PPE must be tailored to the specific task being performed.[8]

Task Required PPE Rationale
Unpacking & Storage Double Nitrile Gloves, Lab Coat, Safety GlassesPackaging may have external contamination. Protects against incidental contact.
Weighing Solid Compound Double Nitrile Gloves (ASTM D6978 rated), Solid-Front Gown, Safety Goggles, Face ShieldHigh risk of aerosolization and contamination. Face shield provides an added layer of protection against splashes or powder dispersion.[9]
Solution Preparation Double Nitrile Gloves (ASTM D6978 rated), Coated/Impermeable Gown, Safety GogglesProtects against splashes of the concentrated stock solution.
In Vitro / In Vivo Dosing Double Nitrile Gloves, Lab Gown, Safety GlassesMinimizes exposure during routine experimental procedures.
Spill Cleanup 2 Pairs of Chemotherapy-Rated Gloves, Impermeable Gown/Coveralls, Safety Goggles, Face Shield, (If powder spill) N95 RespiratorProvides comprehensive protection during high-risk cleanup operations.
Waste Disposal Double Nitrile Gloves, Lab Gown, Safety GogglesProtects against contact with contaminated waste materials.
Detailed PPE Specifications:
  • Hand Protection: Double-gloving is mandatory for most handling procedures.[7] The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff. For any task involving direct handling of the compound or its concentrated solutions, gloves must be tested against the ASTM D6978 (or equivalent) standard for chemotherapy drug permeation.

  • Body Protection: A solid-front, long-sleeved laboratory gown with tight-fitting knit cuffs is required. For tasks with a higher splash risk, such as reconstitution of the powder or spill cleanup, a gown made of a coated, low-permeability fabric is necessary.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[9] When handling the solid powder outside of a containment system or when there is a significant splash risk, tight-sealing chemical splash goggles must be worn in conjunction with a full-face shield.[9][10]

  • Respiratory Protection: If weighing the compound cannot be performed within a ventilated balance enclosure or chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of aerosolized particles.[10] Any mandatory respirator use requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[10]

Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown Don2 2. Inner Gloves (Cuffs under gown) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves (Cuffs over gown) Don3->Don4 Doff1 1. Outer Gloves (Turn inside out) Doff2 2. Gown & Inner Gloves (Peel off together, turning inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield (Handle by straps) Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans

Safe handling extends beyond PPE to include the environment, procedures, and waste management.[11]

Engineering Controls and Handling Procedures
  • Designated Area: All work with 2-Phenylamino-6-chloropurine-9-β-D-riboside, including storage, weighing, and solution preparation, must be conducted in a designated area with restricted access. This area should be clearly marked with appropriate hazard signage.

  • Ventilation: All manipulations of the powdered compound must occur within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a ventilated balance enclosure to prevent inhalation exposure.[1]

  • Weighing: Use a disposable weighing dish or line the balance with plastic-backed absorbent pads to contain any minor spills. Use gentle motions to avoid creating airborne dust.

  • Reconstitution: Add solvent slowly to the vial to avoid splashing. If possible, use a closed system transfer device (CSTD) for preparing solutions.

  • Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[12] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.

Spill Management

Immediate and correct response to a spill is critical. A dedicated cytotoxic spill kit must be readily available in the designated handling area.

Immediate Steps:

  • Alert personnel in the immediate area and restrict access.

  • Remove any contaminated clothing and wash exposed skin with soap and water for 15 minutes. If eyes are exposed, flush at an eyewash station for at least 15 minutes and seek immediate medical attention.[5]

  • Don the appropriate spill cleanup PPE as outlined in the table above.

Waste Disposal Plan

All waste contaminated with 2-Phenylamino-6-chloropurine-9-β-D-riboside must be treated as hazardous (cytotoxic) chemical waste and disposed of according to institutional and EPA guidelines.[3]

  • Segregation is Key: Never mix cytotoxic waste with general laboratory or biohazardous waste.

  • Solid Waste: All contaminated consumables (e.g., gloves, gowns, absorbent pads, vials) must be placed in a designated, puncture-proof, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions or contaminated aqueous waste should be collected in a sealed, shatter-proof, and clearly labeled hazardous waste container. Do not discharge to the sewer.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Waste_Disposal cluster_generation Solid Contaminated Solids (Gloves, Gown, Pads) SolidBin Yellow Cytotoxic Solids Bin Solid->SolidBin Liquid Contaminated Liquids (Unused Solutions) LiquidBottle Sealed Hazardous Liquid Bottle Liquid->LiquidBottle Sharps Contaminated Sharps (Needles, Pipettes) SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer Disposal Licensed Hazardous Waste Disposal Facility SolidBin->Disposal LiquidBottle->Disposal SharpsContainer->Disposal

Caption: Cytotoxic Waste Disposal Workflow.

By integrating this comprehensive PPE, operational, and disposal strategy, researchers can confidently and safely advance their work with 2-Phenylamino-6-chloropurine-9-β-D-riboside, upholding the highest standards of laboratory safety and scientific integrity.

References

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]

  • Pharmaffiliates. 2-Phenylamino-6-chloropurine-9-β-D-riboside. [Link]

  • San Francisco State University. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Nabhani-Gebara, S., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Oncology Pharmacy Practice, 26(7), 1771-1781. [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • The Pharmaceutical Journal. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. [Link]

  • National Technical Reports Library. (1984). Toxicity and Health Hazard Summary with Cover Letters. Alkyl Phthalates and Dicyclohexyl Phthalate. [Link]

  • Merck Millipore. Safety Data Sheet. [Link]

  • Nabhani-Gebara, S., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ResearchGate. [Link]

  • Ortner, A. (2015). Safe handling of cytotoxic compounds in a biopharmaceutical environment. Journal of Oncology Pharmacy Practice, 21(5), 379-385. [Link]

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